Boc-L-3,3-Diphenylalanine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375797 | |
| Record name | Boc-L-3,3-Diphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138662-63-2 | |
| Record name | Boc-L-3,3-Diphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diphenyl-L-alanine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-L-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-L-3,3-Diphenylalanine). As a sterically hindered, non-natural amino acid derivative, this compound serves as a valuable building block in peptide synthesis, enabling the introduction of unique structural constraints and conformational rigidity into peptide backbones. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and presents key applications in the field of medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group enhances its solubility in organic solvents and prevents unwanted side reactions during peptide coupling.[1][2] The two phenyl groups at the β-carbon introduce significant steric bulk, which can influence the conformational preferences of peptides incorporating this residue.
Identification and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | [3] |
| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S)-N-(Boc)-β-phenyl-phenylalanine, Boc-Dip-OH | [2] |
| CAS Number | 138662-63-2 | [2] |
| Molecular Formula | C₂₀H₂₃NO₄ | [2] |
| Molecular Weight | 341.4 g/mol | [2] |
| Appearance | White powder | [2] |
| MDL Number | MFCD00191186 | [2] |
| PubChem ID | 3487654 | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 154-159 °C | [4] |
| 160 °C (decomposes) | [5] | |
| Optical Rotation | +37 ± 2° (c=1 in MeOH) | [2] |
| +29° (c=1 in chloroform) | [5] | |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 502.7 ± 50.0 °C | [5] |
| Flash Point (Predicted) | 257.8 ± 30.1 °C | [5] |
| Purity | ≥ 98% (TLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Note: Discrepancies in melting point values may arise from different analytical methods or sample purity.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a Boc-protected amino acid is characterized by a prominent singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.[1] The protons of the two phenyl rings in this compound would be expected to produce complex multiplets in the aromatic region of the spectrum.
In the ¹³C NMR spectrum, the Boc group is identifiable by the signals of its quaternary carbon and three methyl carbons.[6] The carbonyl carbon of the carbamate also provides a distinct signal.[6]
Infrared (IR) Spectroscopy
The IR spectrum of a Boc-protected amino acid typically displays characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-O stretching vibrations.[7] The presence of the aromatic rings will also give rise to characteristic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
In mass spectrometry, Boc-protected amino acids are known to undergo characteristic fragmentation patterns.[8] Common fragmentation pathways include the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the precursor ion.[9]
Experimental Protocols
Synthesis of this compound
A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10] While a specific protocol for L-3,3-diphenylalanine is not detailed in the searched literature, a general procedure can be adapted.
Materials:
-
L-3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A suitable solvent system (e.g., dioxane/water, dichloromethane)
-
Acid for workup (e.g., potassium bisulfate solution, dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve L-3,3-diphenylalanine in the chosen solvent system containing the base.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-3,3-diphenyl-L-alanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Synthesis of Boc-L-3,3-Diphenylalanine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-L-3,3-diphenylalanine, a critical building block for the development of novel peptide-based therapeutics and research tools. This guide details the synthetic protocol, experimental workflows for its incorporation into peptides, and its application in modulating key signaling pathways implicated in cancer and neurodegenerative diseases.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of a bulky diphenylmethyl group at the β-carbon. This unique structural feature imparts significant conformational constraints on peptides, making it a valuable tool for designing molecules with enhanced stability, receptor affinity, and biological activity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is instrumental for its application in stepwise solid-phase peptide synthesis (SPPS).[1]
This guide will focus on the practical aspects of synthesizing this compound and its subsequent use in research, particularly in the context of inhibiting protein-protein interactions (PPIs) such as the p53-MDM2 interaction and the aggregation of β-amyloid peptides.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, L-3,3-diphenylalanine, using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is adapted from established procedures for the Boc protection of L-phenylalanine and other amino acids and is suitable for this sterically hindered derivative.
Experimental Protocol: Boc Protection of L-3,3-Diphenylalanine
Materials:
-
L-3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
2N Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-3,3-diphenylalanine (1.0 equivalent) in a mixture of 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously at room temperature until the amino acid is fully dissolved.
-
Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of a 2N KHSO₄ solution.
-
Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.
Quantitative Data
The following table summarizes the typical quantitative data for the Boc protection of amino acids, which can be expected to be similar for L-3,3-diphenylalanine.
| Parameter | Value | Reference |
| Starting Material | L-3,3-Diphenylalanine | - |
| Reagent | Di-tert-butyl dicarbonate | - |
| Molar Ratio (Amino Acid:Boc₂O) | 1 : 1.1-1.2 | Adapted Protocol |
| Solvent | 1,4-Dioxane / 1N NaOH | Adapted Protocol |
| Reaction Time | Overnight | Adapted Protocol |
| Reaction Temperature | 0°C to Room Temperature | Adapted Protocol |
| Typical Yield | 72-87% | Similar Reactions |
| Purification Method | Silica Gel Chromatography | Adapted Protocol |
Application in Modulating Signaling Pathways
The incorporation of this compound into peptides can be a powerful strategy to create potent and specific inhibitors of protein-protein interactions that are central to various disease-related signaling pathways.
Inhibition of the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[2] Its activity is negatively regulated by the oncoprotein MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for degradation.[2] The p53-MDM2 interaction is a key target in cancer therapy, and peptides designed to mimic the p53 binding domain can disrupt this interaction and reactivate p53.[3][4] The bulky diphenylalanine residue can be incorporated into these peptides to enhance their binding affinity and stability.
Caption: Inhibition of the p53-MDM2 signaling pathway.
Inhibition of Beta-Amyloid Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[5] Peptides that can bind to Aβ and prevent its aggregation are being explored as potential therapeutics.[6] The hydrophobic nature of the diphenylalanine side chain can be leveraged to design peptides that interact with the hydrophobic core of Aβ, thereby inhibiting its self-assembly into toxic oligomers and fibrils.[6]
Caption: Inhibition of amyloid-beta aggregation pathway.
Experimental Workflow: Incorporation into Peptides via SPPS
The incorporation of the sterically hindered this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to ensure efficient peptide bond formation.
General SPPS Workflow
The following diagram illustrates the general workflow for incorporating an unnatural amino acid like this compound into a peptide using Boc-strategy SPPS.
Caption: General workflow for Boc-SPPS incorporating an unnatural amino acid.
Detailed Experimental Protocol for SPPS
Materials:
-
Boc-protected amino acids (including this compound)
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the Boc protecting group. Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM. Wash the resin with DCM.
-
Coupling of this compound:
-
Pre-activate this compound (2-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF. Due to the steric hindrance of the diphenylalanine residue, a more potent activating agent like HATU and a longer coupling time or double coupling may be necessary.[7][8]
-
Add the activated amino acid solution to the resin and agitate for an extended period (e.g., 2-4 hours).
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with MeOH and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.[9]
-
Purification: Precipitate the crude peptide with cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable synthetic building block for the development of conformationally constrained peptides with significant potential in therapeutic and research applications. This guide provides the necessary technical information for its synthesis and incorporation into peptides, enabling researchers to explore its utility in modulating key signaling pathways involved in various diseases. The provided protocols and workflows serve as a foundation for the successful application of this unique unnatural amino acid in peptide design and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
The Strategic Role of Boc-L-3,3-Diphenylalanine in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Boc-L-3,3-Diphenylalanine, a non-proteinogenic amino acid featuring a bulky diphenylmethyl moiety at the α-carbon, has emerged as a valuable building block in peptide synthesis. Its unique stereochemistry and steric hindrance introduce significant conformational constraints, enhance proteolytic resistance, and modulate the biological activity of synthetic peptides.
This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis. It details its physicochemical properties, its impact on peptide structure and function, and provides detailed experimental protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel peptidomimetics and peptide-based therapeutics.[1][2][3][4][5]
Physicochemical Properties of this compound
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function of L-3,3-Diphenylalanine allows for its seamless integration into established peptide synthesis workflows.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S)-N-(Boc)-β-phenyl-phenylalanine | [2][4] |
| CAS Number | 138662-63-2 | [2][4] |
| Molecular Formula | C₂₀H₂₃NO₄ | [2][4] |
| Molecular Weight | 341.4 g/mol | [2][4] |
| Appearance | White powder | [2][4] |
| Purity | ≥ 98% (TLC) | [2][4] |
| Optical Rotation | +37±2º (c=1 in MeOH) | [2][4] |
| Storage Conditions | 0-8°C | [2][4] |
Role in Peptide Design and Peptidomimetics
The incorporation of L-3,3-diphenylalanine into a peptide sequence offers several strategic advantages for drug design and development:
-
Conformational Rigidity: The two phenyl groups create significant steric bulk, restricting the rotational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[6]
-
Enhanced Proteolytic Stability: The unnatural structure of the 3,3-diphenylalanine residue is not readily recognized by proteases, leading to a significant increase in the peptide's resistance to enzymatic degradation and a longer in-vivo half-life.
-
Increased Hydrophobicity: The aromatic nature of the diphenylmethyl group increases the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.[6]
-
Peptidomimetic Scaffolding: Due to its ability to induce specific secondary structures, 3,3-diphenylalanine serves as an excellent scaffold for the design of peptidomimetics that mimic the spatial arrangement of critical pharmacophoric groups of a natural peptide ligand.
While specific quantitative data on the coupling efficiency and yields for this compound are not extensively available in public literature, the general principles for coupling sterically hindered amino acids apply. Double coupling protocols and the use of high-efficiency coupling reagents are often recommended to achieve satisfactory incorporation.
Experimental Protocols
The following sections provide detailed, generalized protocols for the incorporation of this compound into a peptide sequence using both Boc-strategy Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Note that due to the steric hindrance of this compound, optimization of coupling times and reagent stoichiometry may be necessary.
Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a widely used methodology for the stepwise synthesis of peptides on a solid support. The general workflow for incorporating a this compound residue is outlined below.
Figure 1: General workflow for Boc-SPPS.
4.1.1. Materials
-
This compound
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Diethyl ether
4.1.2. Protocol for a Single Coupling Cycle
This protocol describes the steps for coupling one this compound residue onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution.
-
Gently agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM for 1-2 minutes (repeat twice).
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling of this compound (Double Coupling Recommended):
-
First Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU/DIEA or PyBOP/DIEA in DMF) for 5-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Second Coupling (if necessary):
-
Repeat the coupling step with a fresh solution of activated this compound.
-
Agitate for another 1-4 hours.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
-
Capping (Optional): If the Kaiser test indicates incomplete coupling after the second attempt, any unreacted amino groups can be capped by acetylation (e.g., using acetic anhydride and DIEA) to prevent the formation of deletion sequences.
4.1.3. Cleavage and Deprotection
-
After the final amino acid has been coupled, dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling).
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis
Solution-phase synthesis is suitable for the synthesis of shorter peptides or peptide fragments. The following is a general protocol for the coupling of this compound to an amino acid ester.
Figure 2: General workflow for solution-phase dipeptide synthesis.
4.2.1. Materials
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling reagent (e.g., DCC/HOBt, HATU, or T3P)
-
Base (e.g., DIEA or N-methylmorpholine (NMM))
-
Anhydrous solvents (e.g., DCM, DMF, Ethyl Acetate)
-
Aqueous solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
4.2.2. Protocol for Dipeptide Synthesis (DCC/HOBt Coupling)
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Neutralization of Amino Acid Ester:
-
In a separate flask, suspend the amino acid ester hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Cool to 0°C and add DIEA (1.1 equivalents) dropwise.
-
Stir at 0°C for 15-20 minutes to generate the free amine.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the activated this compound mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by flash column chromatography on silica gel.
-
Quantitative Data
Table 1: Typical Coupling Efficiencies for Standard vs. Sterically Hindered Amino Acids in SPPS
| Amino Acid Type | Coupling Reagent | Typical Coupling Time | Estimated Efficiency (per cycle) |
| Standard (e.g., Ala, Leu) | HBTU/DIEA | 30-60 min | >99% |
| Sterically Hindered (e.g., Val, Ile) | HBTU/DIEA | 1-2 hours | 95-99% |
| Bulky Unnatural (e.g., Diphenylalanine) | HATU/DIEA (Double Coupling) | 2 x (2-4 hours) | >95% (with optimization) |
Note: These are estimated values and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.
Table 2: Illustrative Impact of Unnatural Amino Acids on Peptide Stability
| Peptide Sequence | Modification | Half-life in Serum (t½) |
| Native Peptide (e.g., containing Phe) | None | Minutes to a few hours |
| Modified Peptide | Incorporation of a β-amino acid | Several hours to days |
| Modified Peptide (Hypothetical) | Incorporation of 3,3-Diphenylalanine | Expected to be significantly increased |
Note: This table illustrates a general trend. Actual stability enhancement is sequence- and context-dependent.
Biological Activity and Signaling Pathways
The incorporation of 3,3-diphenylalanine can significantly impact the biological activity of a peptide by altering its conformation and binding affinity to its target receptor. While specific examples of peptides containing L-3,3-diphenylalanine and their detailed signaling pathways are not extensively documented in publicly available literature, a common application of such modified peptides is in the development of receptor antagonists or agonists with improved pharmacological profiles.
For instance, a conformationally constrained peptide containing 3,3-diphenylalanine designed to target a G-protein coupled receptor (GPCR) could modulate downstream signaling pathways. A hypothetical workflow for evaluating the impact of such a peptide on a signaling pathway is presented below.
Figure 3: Hypothetical workflow for evaluating the biological activity of a peptide containing 3,3-diphenylalanine.
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences provides a reliable strategy for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. While its steric bulk necessitates optimized coupling protocols, the potential benefits in terms of improved drug-like properties make it an attractive building block for the development of novel peptide-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery and development efforts. Further research into the quantitative effects and specific biological applications of peptides containing this unique amino acid will undoubtedly continue to expand its utility in the field.
References
The Strategic Integration of Boc-L-3,3-Diphenylalanine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the design and synthesis of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles are of paramount importance. Non-natural amino acids represent a powerful tool in the medicinal chemist's arsenal, offering the ability to introduce unique structural and conformational constraints into peptide and peptidomimetic scaffolds. Among these, Boc-L-3,3-Diphenylalanine (Boc-DPA) has emerged as a valuable building block, enabling the development of innovative drug candidates across various therapeutic areas. This in-depth technical guide explores the applications of this compound in medicinal chemistry, with a focus on its role in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), integrin antagonists, and chemokine receptor antagonists.
Core Concepts: The Utility of this compound
This compound is a derivative of the amino acid phenylalanine, characterized by the presence of two phenyl groups on the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure imparts several advantageous properties for its use in medicinal chemistry:
-
Conformational Rigidity: The gem-diphenyl substitution on the β-carbon introduces significant steric bulk, which restricts the conformational flexibility of the peptide backbone. This pre-organization can lead to a higher binding affinity for the target receptor by reducing the entropic penalty upon binding.
-
Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface area, which can engage in favorable van der Waals and π-π stacking interactions within the binding pockets of target proteins.
-
Proteolytic Stability: The steric hindrance provided by the diphenylmethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby enhancing the in vivo stability and half-life of the resulting peptidomimetic.
-
Controlled Synthesis: The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled elongation of peptide chains with minimal side reactions.[1][2]
Applications in Drug Discovery
The unique structural features of this compound have been leveraged in the design of inhibitors for several key therapeutic targets.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated target for the treatment of type 2 diabetes.[]
The design of DPP-IV inhibitors often involves mimicking the dipeptide substrate of the enzyme. The incorporation of this compound into peptidomimetic structures can enhance their inhibitory potency and selectivity. The bulky diphenylmethyl group can occupy the S1 and S2 pockets of the DPP-IV active site, which are known to accommodate hydrophobic residues.[2]
Quantitative Data on DPP-IV Inhibition
| Compound ID | Modification | Target | Assay | IC50 (µM) | Reference |
| 1 | 4-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 1.6 ± 0.04 | [2] |
| 2 | 2-benzylpyrrolidine derivative | DPP-IV | Enzymatic Assay | 0.3 ± 0.03 | [2] |
| 3 | phenethyl-piperazine derivative | DPP-IV | Enzymatic Assay | 1.2 ± 0.04 | [2] |
| 4 | 4-amino-1-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 4 ± 0.08 | [2] |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A common method to determine the inhibitory activity of compounds against DPP-IV involves a fluorometric or colorimetric assay.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a final concentration of ~0.1 U/mL.
-
Substrate Solution: Gly-Pro-p-nitroanilide (G-P-pNA) or Gly-Pro-aminomethylcoumarin (GP-AMC) at a concentration of ~2 mM in assay buffer.
-
Inhibitor Solutions: Test compounds, including those containing this compound, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add the inhibitor solution to the respective wells.
-
Add the DPP-IV enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance (for G-P-pNA at 405 nm) or fluorescence (for GP-AMC at Ex/Em ~360/460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
References
An In-depth Technical Guide to Boc-L-3,3-Diphenylalanine as a Building Block for Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-3,3-diphenylalanine (Boc-DPA), a non-proteinogenic amino acid, has emerged as a valuable building block in peptide chemistry. Its unique structural feature, the gem-diphenyl group on the β-carbon, imparts significant conformational constraints and hydrophobicity to peptides. This technical guide provides a comprehensive overview of the application of Boc-DPA in the synthesis of complex peptides. It details experimental protocols for its incorporation via both solid-phase and solution-phase methodologies, presents quantitative data on its impact on peptide properties and biological activity, and visualizes relevant experimental workflows and signaling pathways. This document serves as a core resource for researchers and professionals in drug discovery and development aiming to leverage the unique characteristics of Boc-DPA for the design of novel peptide-based therapeutics.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological function.[1] this compound (Boc-DPA) is a prime example of such a building block, offering chemists a tool to introduce significant structural and physicochemical alterations.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for its seamless integration into established peptide synthesis workflows, particularly the Boc/Bzl strategy.[4][5]
The gem-diphenyl motif of DPA introduces localized rigidity, influencing the peptide backbone conformation and restricting its flexibility. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which are often crucial for receptor binding and biological activity. Furthermore, the two phenyl rings contribute to a significant increase in hydrophobicity, which can enhance membrane permeability and improve resistance to enzymatic degradation.[6] These properties make Boc-DPA an attractive building block for the development of peptide-based drugs with improved pharmacokinetic profiles.
This guide will delve into the practical aspects of utilizing Boc-DPA, providing detailed experimental procedures, summarizing key quantitative data, and illustrating the underlying principles through clear diagrams.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of Boc-DPA is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | [4] |
| Molecular Weight | 341.4 g/mol | [4] |
| Appearance | White to off-white solid or powder | [3] |
| Melting Point | 160 °C (decomposes) | [4] |
| Optical Rotation | +37±2º (c=1 in MeOH) | [7] |
| Storage Conditions | 0-8 °C | [7] |
Peptide Synthesis with this compound
The incorporation of the sterically hindered Boc-DPA residue requires careful optimization of coupling conditions to ensure high yields and minimize side reactions. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods can be employed.
Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is the most common SPPS approach for incorporating Boc-DPA.[5][8]
Workflow for Boc-SPPS
This protocol outlines a manual procedure for the coupling of Boc-DPA onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine terminus
-
This compound (Boc-DPA)
-
Coupling reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc-SPPS compatibility check
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF for 20 minutes). Wash the resin thoroughly with DMF.
-
Pre-activation of Boc-DPA:
-
In a separate vial, dissolve Boc-DPA (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add HATU (2.9 equivalents) and HOBt (3 equivalents).
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Boc-DPA solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of DPA, a longer coupling time is recommended.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid.
Solution-Phase Peptide Synthesis
Solution-phase synthesis is suitable for the preparation of dipeptides or shorter peptide fragments containing Boc-DPA.
Workflow for Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt as coupling reagents.[9]
Materials:
-
This compound (Boc-DPA-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
EDC hydrochloride
-
HOBt
-
DIEA
-
Dry DCM
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-DPA-OH (1.0 equivalent) and HOBt (1.1 equivalents) in dry DCM.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.05 equivalents) in dry DCM and add DIEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.
-
-
Coupling Reaction:
-
Combine the two solutions from step 1.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-DPA-Gly-OMe.
-
Quantitative Data
The incorporation of DPA can significantly influence the properties and biological activity of peptides. This section presents available quantitative data.
Coupling Efficiency
While comprehensive comparative data for Boc-DPA is limited, studies on on-DNA synthesis of peptides provide insights into the coupling efficiency of diphenylalanine.
| N-terminal Amino Acid on DNA | C-terminal Amino Acid in Solution | Coupling Reagent | % Conversion |
| - | Diphenylalanine | DMTMM | 70-75% |
Data adapted from a study on DNA-encoded chemical libraries. The conversion percentage was determined by LC/MS.
Biological Activity: Antimicrobial Peptides
The introduction of DPA can enhance the antimicrobial activity of peptides. The following table shows the Minimum Inhibitory Concentration (MIC) values for a DPA-containing peptide compared to a control.
| Peptide | Sequence | Target Organism | MIC (µM) | Reference |
| NKC | APKAMKLLKKLLKLQKKGI | E. coli | 1 | [10] |
| NKC-L | APKAMKLLKKLLKLQKKGIGGGGSGGGGS | E. coli | 16 | [10] |
Note: The addition of a flexible linker in NKC-L, not the DPA itself, was noted to decrease the antimicrobial activity in this specific study. Further studies with direct DPA substitution are needed for a conclusive comparison.
Purification and Characterization
Peptides containing the hydrophobic DPA residue often require modified purification and characterization protocols.
Purification by Reversed-Phase HPLC (RP-HPLC)
The high hydrophobicity of DPA-containing peptides necessitates the use of strong organic modifiers and potentially specialized columns for effective purification.[4][11]
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C4 or diphenyl reversed-phase column.
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and ACN or hexafluoroisopropanol (HFIP) for highly hydrophobic peptides.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the sample.
-
Apply a shallow linear gradient of Solvent B (e.g., an increase of 0.5-1% per minute) to elute the peptide. The exact gradient will need to be optimized based on the specific peptide's hydrophobicity.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the desired peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Characterization
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized peptide.[10][12][13] Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to determine the three-dimensional structure of the peptide in solution and to assess the conformational impact of the DPA residue.[14][15][16]
Biological Signaling Pathways
Peptides containing DPA can be designed to interact with various biological targets, including G protein-coupled receptors (GPCRs). The conformational constraints imposed by DPA can lead to high-affinity and selective binding.
GPCR Signaling Cascade
While specific signaling pathways for many DPA-containing peptides are still under investigation, their design often targets GPCRs involved in cancer, metabolic disorders, and neurological diseases. The enhanced stability and conformational definition provided by DPA make these peptides promising candidates for potent and selective GPCR modulators.[17][18][]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex peptides. Its ability to induce conformational constraints and increase hydrophobicity provides a valuable tool for medicinal chemists to design peptides with enhanced biological activity, stability, and pharmacokinetic properties. While its steric bulk presents challenges in synthesis, these can be overcome with optimized coupling protocols. The continued exploration of DPA-containing peptides is expected to yield novel therapeutic agents with significant potential in various disease areas. This technical guide provides a foundational resource for researchers to effectively utilize Boc-DPA in their peptide synthesis and drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nestgrp.com [nestgrp.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. benchchem.com [benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
Self-Assembly of Boc-L-3,3-Diphenylalanine: A Technical Guide to Nanostructure Fabrication and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly properties of N-tert-Butoxycarbonyl-L-3,3-diphenylalanine (Boc-L-3,3-diphenylalanine), a synthetic amino acid derivative with significant potential in the fields of nanotechnology and drug delivery. The unique molecular architecture of this compound, featuring a bulky hydrophobic diphenylalanine core and a protected amino group, drives its spontaneous organization into well-defined nanostructures. This document details the synthesis, experimental protocols for inducing self-assembly, and the analytical techniques used to characterize the resulting nanomaterials.
Core Concepts in Self-Assembly
The self-assembly of this compound is primarily governed by a delicate balance of non-covalent interactions, including:
-
π-π Stacking: The aromatic phenyl rings of the diphenylalanine moiety engage in π-π stacking interactions, which are crucial for the directional growth of the nanostructures.
-
Hydrophobic Interactions: The bulky, nonpolar diphenylalanine and the Boc protecting group contribute to strong hydrophobic forces that drive the molecules to aggregate in aqueous environments.
-
Hydrogen Bonding: The carboxylic acid and the protected amine groups can participate in hydrogen bonding, further stabilizing the self-assembled structures.
The interplay of these forces, influenced by environmental factors such as solvent composition and pH, dictates the final morphology of the nanostructures, which can range from nanotubes and nanofibers to nanospheres and hydrogels.[1]
Synthesis of this compound
Representative Synthetic Protocol (Adapted for this compound)
This protocol is based on the well-established synthesis of N-tert-butoxycarbonyl-L-phenylalanine.
Materials:
-
L-3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate
-
Pentane
-
Water
Procedure:
-
Dissolution: Dissolve L-3,3-diphenylalanine in an aqueous solution of sodium hydroxide.
-
Addition of Solvent: Add tert-butyl alcohol to the solution.
-
Boc Protection: To the well-stirred solution, add di-tert-butyl dicarbonate dropwise. A white precipitate may appear during this addition.
-
Reaction: Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.
-
Extraction: Extract the reaction mixture with pentane to remove unreacted Boc anhydride.
-
Acidification: Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate. This will protonate the carboxylic acid and precipitate the product.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure this compound.
Synthesis Workflow for this compound.
Experimental Protocols for Self-Assembly
The self-assembly of this compound into nanostructures is typically induced by changing the solvent environment, a process that decreases the solubility of the molecule and promotes aggregation. The two most common methods are the solvent-switch and the pH-switch techniques.
Solvent-Switch Method
This method involves dissolving the this compound in a good organic solvent and then introducing a poor solvent (usually water) to trigger self-assembly.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or acetonitrile).
-
Induction of Self-Assembly: Rapidly inject a specific volume of the stock solution into a larger volume of a poor solvent (e.g., deionized water) under vigorous stirring.
-
Aging: Allow the solution to stand at a controlled temperature for a specific period (e.g., 24 hours) to allow the self-assembly process to equilibrate.
-
Characterization: The resulting suspension of nanostructures can then be characterized using various analytical techniques.
Solvent-Switch Method for Self-Assembly.
pH-Switch Method
This method relies on the pH-dependent solubility of the carboxylic acid group of this compound.
Protocol:
-
Dissolution at High pH: Dissolve the this compound in an aqueous solution with a high pH (e.g., by adding NaOH) to deprotonate the carboxylic acid and increase its solubility.
-
Induction of Self-Assembly: Slowly add an acid (e.g., HCl) to the solution to lower the pH. As the pH approaches the pKa of the carboxylic acid, it becomes protonated, reducing the molecule's solubility and triggering self-assembly.
-
Gelation/Precipitation: Depending on the concentration, this can lead to the formation of a hydrogel or a precipitate of nanostructures.
-
Characterization: The resulting material can then be characterized.
pH-Switch Method for Self-Assembly.
Quantitative Data on Self-Assembly
While specific quantitative data for the self-assembly of the this compound monomer is limited in the available literature, data from the closely related Boc-diphenylalanine dipeptide provides valuable insights.
| Parameter | Condition | Value | Source |
| Critical Aggregation Concentration | 5% Ethanol in Water | 0.13 mg/mL | [2] |
| 50% Ethanol in Water | 2.05 mg/mL | [2] | |
| Nanostructure Morphology | 10% Acetonitrile in Water | Spheres | [1] |
| 4-8% Acetonitrile in Water | Plates | [1] | |
| Nanosphere Dimensions | 10% Acetonitrile in Water | Average Diameter: 600 nm | [1] |
| Hydrogel Mechanical Properties (Fmoc-diphenylalanine) | - | Storage Modulus (G'): 10⁴ Pa |
Characterization of Nanostructures
A multi-technique approach is essential for the comprehensive characterization of the self-assembled nanostructures.
Microscopic Techniques
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphology and dimensions of the nanostructures.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the surface topography of the nanostructures and can also be used to probe their mechanical properties.
Spectroscopic Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the secondary structure of the self-assembled peptides. The amide I region (1600-1700 cm⁻¹) is particularly informative, with characteristic peaks indicating the presence of β-sheet or other ordered structures.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the chirality and secondary structure of the peptide assemblies in solution.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the phenyl groups can be used to monitor the aggregation process. A red-shift in the emission maximum is often indicative of aggregate formation.[1] For Boc-diphenylalanine aggregates, an emission maximum around 300 nm has been observed upon excitation at 250 nm.[1]
| Spectroscopic Feature | Wavelength/Wavenumber | Interpretation | Source |
| FTIR Amide I Band | 1600 - 1700 cm⁻¹ | Indicates secondary structure (e.g., β-sheets) | |
| UV-Vis Absorption | ~210 nm and ~250 nm | Characteristic of Boc-diphenylalanine aggregates | [1] |
| Fluorescence Emission | ~300 nm (Excitation at 250 nm) | Excimer formation in aggregates | [1] |
Logical Workflow for Characterization
Logical Workflow for Nanostructure Characterization.
Applications in Drug Development
The self-assembled nanostructures of this compound hold promise for various applications in drug development:
-
Drug Delivery Vehicles: The hydrophobic core of the nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Hydrogels for Controlled Release: The formation of hydrogels allows for the sustained release of entrapped therapeutic agents.
-
Scaffolds for Tissue Engineering: The biocompatible nature of amino acid-based materials makes them suitable for creating scaffolds that can support cell growth.
Further research into the precise control of the self-assembly process and the functionalization of these nanostructures will undoubtedly expand their utility in the pharmaceutical and biotechnology industries.
References
A Technical Guide to the Conformational Analysis of Peptides Containing Boc-L-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the conformational analysis of peptides incorporating the sterically demanding, non-proteinogenic amino acid, Boc-L-3,3-diphenylalanine (Boc-Dip). The introduction of this residue into a peptide sequence significantly influences its secondary structure and self-assembly properties. This document outlines the key experimental techniques used for such analyses, presents available quantitative data from closely related analogs, and provides detailed experimental protocols.
Introduction to Conformational Analysis of Boc-Dip Peptides
The tert-butoxycarbonyl (Boc) protecting group is fundamental in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions at the alpha-amino function.[1] The incorporation of L-3,3-diphenylalanine introduces two bulky phenyl groups at the α-carbon, which dramatically restricts the available conformational space of the peptide backbone. This steric hindrance can induce unique structural motifs and influence the peptide's biological activity and its propensity to form ordered nanostructures.[1][2]
A thorough conformational analysis is crucial for understanding the structure-activity relationship of these modified peptides. The primary techniques employed for this purpose are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
Quantitative Conformational Data
While comprehensive quantitative data specifically for a range of peptides containing this compound is limited in publicly available literature, valuable insights can be drawn from close analogs. The following tables summarize crystallographic data for a dipeptide of β,β-diphenyl-Ala-OH (Dip-Dip) protected with a Boc group and spectroscopic data for Boc-protected L-phenylalanyl-L-phenylalanine (Boc-FF), which serves as a useful proxy for understanding the behavior of aromatic-rich, Boc-protected dipeptides.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the peptide's conformation in the solid state.
Table 1: Crystallographic Data for Boc-Dip-Dip [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | 90 |
| β (°) | 113.8 |
| γ (°) | 90 |
| Molecules per Unit Cell (Z) | Value not specified in abstract |
Note: Detailed unit cell dimensions and atomic coordinates were not available in the provided search results. The monoclinic crystal system and space group C2, along with the notable β angle, are key identifiers of the crystal packing.
The crystal structure of Boc-Dip-Dip reveals a zigzag hydrogen-bonding pattern between the C-terminal acid groups, forming interconnected sheets. These sheets then interact through an "aromatic zipper" arrangement.[3]
Spectroscopic Data
NMR and CD spectroscopy are powerful techniques for studying peptide conformation in solution.
Table 2: Circular Dichroism (CD) Spectral Features of Boc-FF in Different Solvents [4]
| Solvent | Key Spectral Features | Inferred Conformation |
| Acetonitrile (Monomeric) | Intense positive maximum at 220 nm | - |
| Acetonitrile-Water Mixtures (2-8% AcN) | Weak negative minimum at 225-230 nm | Change in dihedral angles, coexistence of conformations |
| Acetonitrile-Water (10% AcN) | Qualitatively similar to monomeric form | - |
Note: The CD spectrum of Boc-FF is characterized by contributions from both the peptide bond transitions (π-π and n-π) and the aromatic side-chain transitions of the phenylalanine residues.[4]
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data in conformational analysis.
Peptide Synthesis (General Protocol)
Peptides incorporating this compound can be synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.
Protocol for Solution-Phase Dipeptide Synthesis: [5]
-
N-Boc Protection: The amino group of L-3,3-diphenylalanine is protected by reacting it with di-tert-butylpyrocarbonate.
-
Esterification: The carboxylic acid of a second amino acid is protected, typically as a methyl ester.
-
Coupling: The Boc-protected L-3,3-diphenylalanine is coupled with the methyl ester of the second amino acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Deprotection: The methyl ester group can be removed via saponification (e.g., using NaOH) to yield the dipeptide with a free C-terminus.
-
Purification: The synthesized peptide is purified using techniques like column chromatography or recrystallization.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry.
Single-Crystal X-ray Diffraction
Protocol for Crystallization and Data Collection: [3]
-
Crystallization: Single crystals of Boc-Dip-Dip suitable for X-ray diffraction can be grown by the slow evaporation of a 2 mg/mL solution in a 7:3 methanol-water mixture at room temperature.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to low temperature (e.g., 100 K) to minimize radiation damage.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Circular Dichroism (CD) Spectroscopy
Protocol for CD Analysis of Boc-FF: [4]
-
Sample Preparation: A concentrated stock solution of the peptide (e.g., 43 mM Boc-FF in acetonitrile) is prepared. This stock is then used to prepare samples with the desired final peptide concentration (e.g., 1.1 mM) in the solvent system of interest (e.g., various acetonitrile-water mixtures).
-
Instrumentation: CD measurements are performed on a spectropolarimeter (e.g., Jasco J810).
-
Data Acquisition:
-
Spectra for colloidal suspensions are collected in the 200-500 nm range.
-
Quartz cuvettes with a 1 mm path length are typically used.
-
A scan speed of 50 nm/min is employed.
-
All spectra are acquired at room temperature.
-
-
Data Processing: The spectrum of the solvent (baseline) is subtracted from the sample spectrum. Data is typically expressed in terms of ellipticity or mean residue ellipticity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Protocol for Peptide NMR: [6][7]
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration typically in the millimolar range.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:
-
1D ¹H NMR: To observe the overall proton signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
-
Data Analysis:
-
Resonance Assignment: All proton signals are assigned to specific atoms in the peptide sequence.
-
Constraint Extraction: NOE cross-peaks are integrated to derive interproton distance constraints. J-coupling constants can be used to determine dihedral angle constraints.
-
Structure Calculation: The experimental constraints are used as input for molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures consistent with the NMR data.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the conformational analysis of peptides containing this compound.
Caption: Experimental workflow for the conformational analysis of Boc-Dip peptides.
Caption: Logical relationships in the conformational properties of Boc-Dip peptides.
Conclusion
The conformational analysis of peptides containing this compound is a multifaceted process that relies on a combination of synthesis, purification, and advanced analytical techniques. The bulky diphenylalanine side chain imposes significant steric constraints, leading to unique and often well-defined secondary structures. While a complete set of quantitative data for a wide range of these peptides is not yet fully compiled in the literature, analysis of close analogs like Boc-Dip-Dip and Boc-FF provides a solid foundation for understanding their conformational preferences. By employing the detailed experimental protocols outlined in this guide, researchers can effectively elucidate the three-dimensional structures of these novel peptides, paving the way for their rational design in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 6. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-L-3,3-Diphenylalanine: A Novel Scaffold for Advanced Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of drug delivery is in constant pursuit of novel biomaterials that offer enhanced biocompatibility, biodegradability, and controlled release capabilities. Boc-L-3,3-diphenylalanine, a non-natural amino acid derivative, is emerging as a promising candidate for the development of sophisticated drug delivery systems. Its unique structural features, characterized by two phenyl groups, facilitate self-assembly into complex nanostructures, a critical attribute for creating effective drug carriers.[1][2] While primarily utilized in peptide synthesis to introduce specific structural motifs and enhance proteolytic stability, its potential in nanotechnology and drug delivery is a growing area of interest.[3][4] This technical guide provides a comprehensive overview of the potential of this compound in drug delivery, drawing upon data from its close analogues to present detailed experimental protocols and quantitative data for the development of hydrogel-based delivery systems.
Introduction: The Potential of this compound in Drug Delivery
This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility.[2][5] Its core utility lies in peptide synthesis, where it serves as a building block for creating peptides with unique conformations and biological activities, particularly in the fields of oncology and neurology.[1][2] The presence of two phenyl groups can drive self-assembly through π-stacking and hydrophobic interactions, leading to the formation of well-ordered nanostructures.[6]
While direct experimental studies on drug delivery systems fabricated solely from this compound are limited, extensive research on its analogues, such as Fmoc-diphenylalanine and other Boc-diphenylalanine derivatives, provides a strong foundation for its potential. These analogues have been shown to self-assemble into various nanostructures, including hydrogels, nanotubes, and spheres, which can encapsulate and provide sustained release of therapeutic agents.[3][7][8] This guide will, therefore, leverage the existing knowledge on these analogues to provide a detailed technical framework for harnessing the potential of this compound in drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug delivery system design. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Synonyms | Boc-L-Ala(3,3-diphenyl)-OH, (S-N-(Boc)-β-phenyl-phenylalanine | [5] |
| CAS Number | 138662-63-2 | [5] |
| Molecular Formula | C₂₀H₂₃NO₄ | [5] |
| Molecular Weight | 341.4 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 160 °C (decomposes) | [9] |
| Purity | ≥ 98% (TLC) | [5] |
| Optical Rotation | +37±2º (c=1 in MeOH) | [5] |
| Storage Conditions | 0-8°C | [5] |
Core Principle: Self-Assembly into Supramolecular Structures
The capacity of diphenylalanine and its derivatives to form ordered nanostructures is central to their application in drug delivery. This self-assembly is primarily driven by non-covalent interactions, including π-π stacking between the aromatic phenyl rings and hydrogen bonding between the peptide backbones. These interactions lead to the formation of a fibrous network that can entrap large volumes of water, resulting in a hydrogel.[7] The morphology of the resulting aggregates, which can range from spheres to plates, can be controlled by factors such as solvent composition.[2]
Caption: Self-assembly of this compound monomers into a hydrogel network.
Hydrogel-Based Drug Delivery Systems: An Analog-Informed Approach
Hydrogels are highly attractive for drug delivery due to their high water content, biocompatibility, and ability to provide sustained release.[8] The following sections detail the quantitative data and experimental protocols for developing hydrogel-based drug delivery systems, based on studies of this compound analogues.
Data Presentation: Drug Loading and Release Kinetics
The following table summarizes representative quantitative data for the encapsulation and release of a model drug, Indomethacin (IDM), from a hydrogel formed by an Fmoc-diphenylalanine analogue. These values provide a benchmark for what might be expected from a this compound-based system.
| Parameter | Value | Notes | Reference(s) |
| Hydrogelator | Fmoc-FF | N-fluorenylmethoxycarbonyl-diphenylalanine | [10] |
| Model Drug | Indomethacin (IDM) | A poorly water-soluble anti-inflammatory drug | [10] |
| Drug Loading | Up to 0.5% (w/v) | High concentrations of IDM can be incorporated during self-assembly. | [10] |
| Release Mechanism | Biphasic Profile | Initial hydrogel erosion-dominated stage followed by a diffusion-controlled stage. | [10] |
| Release Modulation | Addition of PAMAM dendrimer (0.03%) resulted in more prolonged release. | Demonstrates the tunability of the release profile. | [10] |
Experimental Protocols
The following protocols are adapted from methodologies used for Fmoc-diphenylalanine and Boc-diphenylalanine analogue hydrogels and can serve as a starting point for the development of this compound-based systems.
Protocol 1: Hydrogel Preparation (pH-Switch Method)
This protocol describes the formation of a hydrogel by changing the pH of a solution of the peptide derivative.
-
Stock Solution Preparation: Dissolve this compound in a suitable organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).
-
Dilution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M Sodium Hydroxide (NaOH) to ensure the complete dissolution of the this compound.
-
Gelation Trigger: Induce hydrogelation by gradually lowering the pH to the desired final pH (e.g., 7.4) by the slow, dropwise addition of 0.1 M Hydrochloric Acid (HCl) while gently stirring.[7]
Protocol 2: Drug Encapsulation
This protocol details the incorporation of a therapeutic agent into the hydrogel matrix during its formation.
-
Peptide Solution Preparation: Prepare the this compound solution as described in Protocol 1, steps 1-3.
-
Drug Solution Preparation:
-
For hydrophilic drugs : Dissolve the drug directly in the aqueous peptide solution before the final pH adjustment.
-
For hydrophobic drugs : Co-dissolve the drug with the this compound in the organic solvent (e.g., DMSO) during the stock solution preparation.
-
-
Co-assembly and Encapsulation: Proceed with the pH-switch method as described in Protocol 1, step 4, to induce the co-assembly of the peptide and the encapsulation of the drug.[7]
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for quantifying the release of the encapsulated drug from the hydrogel over time.
-
Sample Preparation: Place a known volume of the drug-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Immerse the dialysis bag in a known volume of a suitable release buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Sampling: At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer.
-
Analysis: Analyze the concentration of the released drug in the collected supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: Calculate the cumulative drug release as a percentage of the total drug loaded.[7][10]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the biocompatibility of the hydrogel by measuring its effect on cell viability.
-
Cell Seeding: Seed a suitable cell line (e.g., 3T3 fibroblasts) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Hydrogel Application: Place small, sterilized pieces of the hydrogel over the cell culture and incubate for 48 and 96 hours.
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Record the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.[11]
Developmental Workflow for a this compound-Based Drug Delivery System
The following diagram illustrates a logical workflow for the development and preclinical evaluation of a hypothetical drug delivery system based on this compound.
Caption: Developmental workflow for a this compound drug delivery system.
Conclusion and Future Directions
This compound presents a compelling platform for the design of novel drug delivery systems. Its inherent capacity for self-assembly, coupled with the established success of its analogues in forming drug-eluting nanostructures, underscores its significant potential. The protocols and data presented in this guide, derived from closely related compounds, offer a robust starting point for researchers to explore this potential.
Future research should focus on the direct experimental validation of this compound's ability to form various drug delivery vehicles, including hydrogels, nanoparticles, and micelles. Key areas of investigation should include a systematic evaluation of drug loading capacities and release kinetics for a range of therapeutic molecules, as well as comprehensive in vivo studies to assess its biocompatibility, pharmacokinetics, and therapeutic efficacy. Such studies will be crucial in translating the theoretical potential of this compound into tangible advancements in the field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. A modified hydrogel production protocol to decrease cellular content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Boc-L-3,3-Diphenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-3,1-Diphenylalanine and its derivatives are non-natural amino acids that serve as crucial building blocks in modern peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the controlled and sequential addition of amino acids to construct complex peptide chains.[1] The unique diphenylalanine core introduces distinct structural properties to peptides, influencing their conformation and, consequently, their biological activity.[1] These derivatives are instrumental in the development of novel therapeutics, with applications spanning oncology, neurology, and antimicrobial research.[2] This guide provides an in-depth overview of the biological activities of Boc-L-3,3-Diphenylalanine derivatives, detailed experimental protocols for their evaluation, and a summary of their synthesis.
Data Presentation: Quantitative Biological Activity
The primary biological activity reported for simple derivatives of this compound is antimicrobial. Specifically, dipeptide derivatives have been shown to exhibit inhibitory effects against various bacterial strains. The following table summarizes the available quantitative data.
| Derivative Name | Target Organism(s) | Assay Type | Endpoint | Value |
| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | Broth Microdilution | MIC90 | 230 - 400 µg/mL[3] |
| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | Broth Microdilution | MIC90 | 230 - 400 µg/mL[3] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of the biological activity of this compound derivatives. Below are protocols for key experiments.
Protocol 1: Synthesis of this compound Dipeptide Derivatives (Solution-Phase)
This protocol describes a general method for the synthesis of dipeptide derivatives incorporating this compound in the solution phase.[4]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate
-
Aqueous solutions: 1M HCl, 1M NaHCO3, Brine
-
Drying agent: Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 equivalents) in DMF and neutralize with DIEA (1.2 equivalents).
-
Add the neutralized amino acid solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, 1M NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Perform serial twofold dilutions of the test compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Protocol 3: Cytotoxicity Assessment by MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound derivatives against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Visualization of Workflows and Pathways
General Workflow for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
Navigating the Supply and Application of Boc-L-3,3-Diphenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-3,3-Diphenylalanine is a non-canonical amino acid that is gaining significant traction in the fields of peptide synthesis and drug development. Its unique structural feature, a diphenylmethyl group at the β-position, imparts significant steric bulk and conformational constraints. This guide provides an in-depth analysis of the critical factors for sourcing this valuable building block—price and purity—and explores its application in the design of novel therapeutics, particularly in oncology and neurology.
Supplier Landscape: Price and Purity Analysis
The procurement of this compound requires careful consideration of both cost and quality. While direct price lists are often subject to quotation, analysis of available data provides a strong indication of market value. Purity is a critical parameter, as impurities can significantly impact the outcome of peptide synthesis and biological assays.
| Supplier/Product Name | Purity | Analytical Method | Price (USD/gram) | Pack Size(s) |
| Chem-Impex (Boc-L-3,3-diphenyl-L-alanine) | ≥ 98% | TLC | Price on request | Not specified |
| ChemicalBook (Various Suppliers) | 95% - 98%+ | Not specified | Price on request | 250mg, 500mg, 1g, 5g, 25g, 100g, 1KG |
| Amitychem | Not specified | Not specified | Price on request | Not specified |
| Chem-Impex (Boc-3,3-diphenyl-D-alanine) | ≥ 99% | HPLC | ~$65.40 | 1g, 5g, 25g |
| Aladdin Scientific (Boc-3, 3-diphenyl-D-alanine) | min 98% | Not specified | ~$44.02 | 1g |
| Lucerna-Chem (Boc-D-Ala (3,3-diphenyl) -OH) | 99.97% | Not specified | ~$32.50 (promo price) | 1g, 5g, 10g, 25g |
Note: Prices for the D-enantiomer are provided as a market indicator and may differ for the L-enantiomer. It is recommended to obtain direct quotes from suppliers for the most accurate pricing.
Quality Control: Ensuring Purity and Identity
The purity of this compound is paramount for its successful application. Several analytical techniques are employed to assess its quality.
| Analytical Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. | A single spot indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and chiral separation.[1] | A single peak in the chromatogram indicates high purity. Chiral HPLC can resolve enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[2] | The 1H NMR spectrum will show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm) and the aromatic protons of the two phenyl rings. |
| Mass Spectrometry (MS) | Determination of molecular weight.[3] | The mass spectrum will show a peak corresponding to the molecular ion of this compound (C₂₀H₂₃NO₄, MW: 341.40 g/mol ).[4] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of L-3,3-Diphenylalanine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., a mixture of dioxane and water, or acetone and water)[5]
-
Base (e.g., triethylamine or sodium hydroxide)[5]
-
Acid for workup (e.g., dilute potassium bisulfate or citric acid solution)[6]
-
Organic solvent for extraction (e.g., ethyl acetate)[6]
Procedure:
-
Dissolution: Dissolve L-3,3-Diphenylalanine in the chosen solvent system containing a suitable base.
-
Reaction: Add Boc₂O to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, acidify the mixture to a pH of 2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for the Coupling of Boc-L-3,3-Diphenylalanine with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-3,3-diphenylalanine (Boc-Dip-OH) is an unnatural amino acid characterized by significant steric hindrance due to the two phenyl groups attached to its β-carbon. This structural feature makes its incorporation into peptide sequences a challenging synthetic step. Standard peptide coupling conditions often result in low yields and incomplete reactions. This document provides detailed application notes and optimized protocols for the coupling of this compound using the efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with the racemization suppressant HOBt (1-Hydroxybenzotriazole). These protocols are designed to serve as a robust starting point for achieving high coupling efficiency in both solid-phase and solution-phase peptide synthesis.
Mechanism of HBTU/HOBt Mediated Coupling
The synergistic action of HBTU and HOBt is crucial for the efficient coupling of sterically hindered amino acids.[1] HBTU acts as a potent activating agent for the carboxyl group of the N-Boc-protected amino acid.[1] The reaction proceeds through the formation of a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain. The presence of HOBt not only facilitates the reaction but also effectively minimizes the risk of racemization, a common side reaction in peptide synthesis.[1]
Data Presentation: Recommended Reaction Conditions
Due to the steric bulk of this compound, standard coupling protocols are often insufficient. For such "difficult" couplings, increasing the equivalents of the reagents and extending the reaction time is a common and effective strategy. The following table summarizes the recommended starting conditions for the coupling of this compound. Researchers should note that optimization may be necessary depending on the specific peptide sequence and the nature of the N-terminal amine.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| This compound (eq.) | 2.0 - 4.0 | 1.0 |
| HBTU (eq.) | 2.0 - 4.0 | 1.1 |
| HOBt (eq.) | 2.0 - 4.0 | 1.1 |
| Base (DIPEA) (eq.) | 4.0 - 8.0 | 2.5 |
| Amine Component (eq.) | 1.0 (resin) | 1.1 |
| Solvent | DMF, NMP | DMF, DCM |
| Reaction Time | 2 - 6 hours (or overnight) | 4 - 12 hours |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test | TLC, LC-MS |
Note: Equivalents for SPPS are relative to the resin loading capacity. For solution-phase, equivalents are relative to the limiting reagent (this compound).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines the procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual deprotection reagents.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0-4.0 eq.), HBTU (2.0-4.0 eq.), and HOBt (2.0-4.0 eq.) in DMF.
-
Activation: Add DIPEA (4.0-8.0 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. For this sterically hindered amino acid, extending the reaction time to overnight may be beneficial.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative Kaiser test (yellow beads) indicates a complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), a "double coupling" may be required. Drain the reaction solution and repeat steps 4-8 with a fresh batch of reagents.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DMF or DCM. Add DIPEA (1.1 eq.) to neutralize the salt and stir for 10 minutes at room temperature to generate the free amine.
-
-
Activation: To the solution of this compound, add HBTU (1.1 eq.) and HOBt (1.1 eq.).
-
Coupling: Add the solution of the free amine to the activated this compound mixture. Add an additional amount of DIPEA (1.4 eq., for a total of 2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Visualizations
Caption: Mechanism of HBTU/HOBt mediated peptide bond formation.
Caption: Experimental workflow for SPPS coupling of this compound.
References
Application Notes and Protocols for Cleavage of Peptides with Boc-L-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. L-3,3-Diphenylalanine (Dpa), with its bulky diphenylmethyl side chain, is a prime example of such a building block used to introduce significant steric constraints. In solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the final cleavage of the peptide from the resin and the removal of the N-terminal Boc group are critical steps that dictate the purity and yield of the final product.
The significant steric hindrance of the Dpa residue presents unique challenges during the acid-mediated cleavage process. Incomplete deprotection and potential side reactions initiated by the formation of cationic species require careful optimization of the cleavage cocktail. This document provides detailed protocols and application notes for the efficient cleavage of peptides containing Boc-L-3,3-Diphenylalanine.
Data Presentation: Cleavage Cocktail Recipes
The selection of an appropriate cleavage cocktail is paramount for the successful synthesis of peptides containing L-3,3-Diphenylalanine. The following table summarizes various cleavage cocktail compositions, their recommended applications, and key considerations.
| Cocktail ID | Composition (v/v/w for solids) | Recommended Use | Key Considerations |
| CC-DPA-1 | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides containing Dpa without other sensitive residues (e.g., Trp, Met, Cys). | Triisopropylsilane (TIS) is an effective scavenger for the tert-butyl cation generated from the Boc group.[1] |
| CC-DPA-2 | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | General-purpose cocktail for Dpa-containing peptides, especially with Tyrosine (Tyr) residues. | Phenol acts as a scavenger to protect tyrosine residues from alkylation.[2] |
| CC-DPA-3 | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For complex Dpa-containing peptides with multiple sensitive residues like Met, Cys, and Trp. | Thioanisole and 1,2-ethanedithiol (EDT) are potent scavengers for a wide range of cationic species and help prevent oxidation of Met and Cys.[2] |
| CC-DPA-4 | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Alternative robust cocktail for peptides with sensitive residues, providing multiple scavengers. | Anisole is a classic scavenger that can help capture liberated protecting groups. |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol.
Experimental Protocols
This section provides a detailed methodology for the cleavage of a peptide containing this compound from a solid-phase support.
Materials:
-
Peptide-resin synthesized using Boc-SPPS
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT))
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Reaction vessel
-
Shaker or vortex mixer
-
Nitrogen or argon gas line
-
High-performance liquid chromatography (HPLC) system for analysis
Protocol: Standard Cleavage of a Boc-Dpa Containing Peptide
-
Resin Preparation:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual solvents from synthesis.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Caution: Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Based on the peptide sequence and the recommendations in the data table, prepare the chosen cleavage cocktail fresh just before use. For example, for 10 mL of CC-DPA-1 , mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Securely cap the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling or shaking for 2-4 hours. Due to the steric bulk of Dpa, a longer reaction time may be necessary for complete cleavage. It is advisable to perform a small-scale trial to optimize the cleavage time.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups. Centrifuge and decant the ether after each wash.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.
-
Store the dried, crude peptide at -20°C or lower.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to determine the purity and confirm the identity of the product.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the cleavage of peptides containing this compound.
Caption: Experimental workflow for the cleavage of peptides containing this compound.
References
Application Note: Facile Deprotection of Boc-L-3,3-Diphenylalanine using Trifluoroacetic Acid in Dichloromethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Boc-L-3,3-diphenylalanine is a valuable amino acid derivative used in the synthesis of peptides and peptidomimetics, where the bulky diphenylmethyl group can impart unique conformational constraints and biological activities.[4][5][6][7] The efficient removal of the Boc group from this compound is a critical step in the synthesis of such molecules. This application note provides a detailed protocol for the deprotection of this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate.[1][8] The reaction is typically rapid and clean, occurring at room temperature.[1] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can be quenched or deprotonate to form isobutylene gas.[8] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its TFA salt.[8] It is crucial to perform this reaction in a well-ventilated fume hood as both isobutylene and carbon dioxide are generated.[8]
Key Reaction Parameters
The efficiency of the Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. A summary of typical conditions is provided in the table below.
| Parameter | Typical Range | Recommended Value for this compound | Notes |
| TFA Concentration | 20% - 100% (v/v) in DCM | 25-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also promote side reactions for sensitive substrates. A 25-50% solution is a good starting point.[1][9][10] |
| Temperature | 0 °C to Room Temperature | Room Temperature | The reaction is typically fast at room temperature.[1][11] Cooling to 0°C may be necessary for substrates with other acid-sensitive functional groups.[12] |
| Reaction Time | 30 minutes - 18 hours | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion.[11] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | DCM is the most common solvent for this reaction due to its ability to dissolve both the starting material and the reagents. |
| Work-up | Evaporation, Trituration, Extraction | Evaporation followed by trituration or aqueous work-up | The choice of work-up depends on the properties of the final product.[11][13] |
Experimental Protocol
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
LC-MS for reaction monitoring (recommended)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a final TFA concentration of 25-50% (v/v). For example, to a solution of the substrate in 10 mL of DCM, add 2.5-5 mL of TFA. The addition can be done dropwise, and for sensitive substrates, the flask can be cooled in an ice bath prior to addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A suitable TLC eluent system would be a mixture of DCM and methanol (e.g., 9:1 v/v). The product, being a free amine, should have a lower Rf value than the Boc-protected starting material.
-
Work-up and Isolation: Once the reaction is complete (typically 1-4 hours), the work-up procedure will depend on the desired final form of the product (the TFA salt or the free amine).
-
Isolation as the TFA Salt: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][11] b. The resulting residue is the TFA salt of L-3,3-diphenylalanine. To solidify the product, triturate the oily residue with cold diethyl ether. c. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Isolation as the Free Amine: a. Carefully quench the reaction mixture by slowly adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM used). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free L-3,3-diphenylalanine.
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The deprotection reaction generates gas (CO₂ and isobutylene); ensure the reaction vessel is not sealed.[8]
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Mechanism of Boc deprotection using TFA.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Incorporation of Boc-L-3,3-Diphenylalanine into Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid Boc-L-3,3-diphenylalanine (Boc-L-Dpa) into peptidomimetic structures. The inclusion of this sterically hindered amino acid derivative is a key strategy in modern drug design to enhance peptide stability, control conformation, and improve biological activity.[1] The bulky diphenyl groups can introduce unique structural constraints and influence the hydrophobic interactions of the final peptide.[2]
The tert-butoxycarbonyl (Boc) protecting group is fundamental to this process, shielding the alpha-amino function to allow for selective coupling with other amino acids or peptide fragments in both solid-phase peptide synthesis (SPPS) and solution-phase methods. This document offers detailed protocols for both synthetic approaches, along with representative data and visualizations to guide researchers in the synthesis of novel peptidomimetics.
Key Advantages of Incorporating L-3,3-Diphenylalanine:
-
Enhanced Proteolytic Stability: The unnatural backbone structure can confer resistance to enzymatic degradation.
-
Conformational Rigidity: The two phenyl groups introduce significant steric hindrance, which can lock the peptide backbone into a specific conformation, potentially increasing receptor binding affinity and therapeutic efficacy.[2]
-
Modulation of Biological Activity: The unique three-dimensional structure can be leveraged to design peptides that mimic or block natural biological processes, making them valuable in drug discovery.[1]
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of peptidomimetics. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Table 1: Representative Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Monitoring Method |
| Resin Loading | 0.4 - 0.8 mmol/g | Manufacturer's Specification |
| Coupling Efficiency | >99% | Kaiser Test |
| Crude Peptide Yield | 65 - 85% | Gravimetric Analysis |
| Final Peptide Yield (Post-Purification) | 25 - 55% | Gravimetric Analysis |
| Peptide Purity | >95% | RP-HPLC |
Table 2: Representative Characterization Data for a Model Tripeptide containing L-3,3-Diphenylalanine
| Analysis | Expected Result |
| RP-HPLC | |
| Retention Time | Sequence-dependent |
| Purity | >95% |
| Mass Spectrometry (MALDI-TOF) | |
| [M+H]⁺ | Calculated m/z ± 0.1 |
| [M+Na]⁺ | Calculated m/z ± 0.1 |
| [M+K]⁺ | Calculated m/z ± 0.1 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (e.g., Ac-Ala-Dpa-Ala-NH₂) using Boc Chemistry
This protocol outlines the manual synthesis of a model tripeptide on a Rink Amide resin to generate a C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound (Boc-L-Dpa-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc removal from Rink Amide linker, if applicable)
-
Acetic Anhydride
-
Scavengers (e.g., anisole, thioanisole, water, triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-L-Alanine):
-
In a separate vial, dissolve Boc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), continue coupling. If negative (colorless), the coupling is complete.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (this compound):
-
Activate Boc-L-Dpa-OH as described in step 3. Due to its steric bulk, a longer coupling time or the use of a more potent coupling agent like HBTU/HATU may be necessary.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours, or until the Kaiser test is negative.
-
Wash the resin as in step 3.
-
-
Repeat Boc Deprotection and Neutralization: Repeat steps 4 and 5.
-
Third Amino Acid Coupling (Boc-L-Alanine): Repeat step 3.
-
N-terminal Capping (Acetylation):
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Dry the resin thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-L-Dpa-Ala-OMe)
This protocol is suitable for shorter peptidomimetics or for the synthesis of fragments for subsequent ligation.
Materials:
-
This compound (Boc-L-Dpa-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl, saturated NaHCO₃ solution, and brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of H-Ala-OMe·HCl: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 eq.) in anhydrous DCM. Add DIPEA (1.2 eq.) and stir the mixture at room temperature for 20 minutes.
-
Activation of Boc-L-Dpa-OH: In a separate flask, dissolve Boc-L-Dpa-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction:
-
Add DCC (1.1 eq.) dissolved in a small amount of anhydrous DCM to the Boc-L-Dpa-OH solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture for 30 minutes at 0 °C.
-
Add the neutralized alanine methyl ester solution from step 1 to the activated Boc-L-Dpa-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by flash column chromatography or crystallization.
-
Characterization: Confirm the structure and purity of the product by NMR, mass spectrometry, and HPLC.
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: General workflow for solution-phase peptide coupling.
Caption: Antagonistic action of a Dpa-containing peptidomimetic.
References
Solution-Phase Synthesis of Peptides Containing Boc-L-3,3-Diphenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery and development. Boc-L-3,3-diphenylalanine (Boc-DPA), a sterically hindered amino acid, offers unique conformational constraints that can enhance peptide stability, potency, and proteolytic resistance. This document provides detailed application notes and protocols for the successful solution-phase synthesis of peptides containing Boc-DPA. Solution-phase synthesis, while often more labor-intensive than solid-phase methods, allows for straightforward purification and characterization of intermediates, which is particularly advantageous when dealing with challenging couplings involving sterically hindered residues.[1]
Core Principles and Challenges
The primary challenge in incorporating this compound into a peptide sequence lies in the steric hindrance posed by the two phenyl groups attached to the β-carbon. This bulkiness can significantly impede the approach of the nucleophilic amine component to the activated carboxyl group, leading to slow reaction rates and incomplete couplings.[2]
To overcome these challenges, the selection of an appropriate coupling reagent is critical. While standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) can be employed, more potent activating agents are often necessary to achieve high yields and minimize side reactions.[3][4] Uronium/aminium-based reagents such as HBTU and HATU are generally more effective for sterically hindered couplings due to their ability to form highly reactive activated esters.[1][5]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of incorporating sterically hindered amino acids like Boc-DPA. The following table summarizes a qualitative comparison of common coupling reagents for such challenging couplings.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Considerations |
| DCC/HOBt | Moderate | Low to Moderate | Cost-effective for less hindered couplings. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. |
| EDC/HOBt | Moderate | Low to Moderate | The water-soluble carbodiimide and its urea byproduct facilitate easier work-up.[6] |
| HBTU/DIPEA | High | Low | A reliable and widely used reagent, more reactive than carbodiimides for hindered couplings.[5] |
| HATU/DIPEA | Very High | Very Low | Generally considered one of the most effective reagents for sterically demanding couplings, exhibiting faster reaction times and lower racemization rates.[1][5][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the solution-phase synthesis of a model dipeptide, Boc-DPA-X-OR (where X is another amino acid and OR is an ester protecting group, e.g., OMe or OEt).
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol outlines a classic approach for peptide bond formation.
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.05 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1.05 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Activation of Boc-DPA:
-
In a separate flask, dissolve Boc-DPA (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-DPA solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-DPA mixture, add the neutralized amino acid ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: High-Efficiency Dipeptide Synthesis using HATU
This protocol is recommended for achieving higher yields and faster reaction times, especially when coupling Boc-DPA to another sterically hindered amino acid.
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.1 eq.)
-
HATU (1.05 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to neutralize the salt and generate the free amine.[7]
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-DPA (1.0 eq.) in anhydrous DMF.
-
Add the Boc-DPA solution to the amine component solution.
-
Add HATU (1.05 eq.) to the reaction mixture.[7]
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. Due to the steric hindrance, the reaction may require 4-12 hours for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel.
-
Protocol 3: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected dipeptide (from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the resulting oily residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.
-
Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used directly in the next coupling step after neutralization.
-
Visualizations
Caption: Workflow for solution-phase synthesis of a Boc-DPA containing peptide.
Caption: Logical relationship of the key steps in the synthesis cycle.
Conclusion
The solution-phase synthesis of peptides containing the sterically demanding this compound residue is a feasible yet challenging endeavor. Success hinges on the use of potent coupling reagents, such as HATU, to overcome the steric hindrance and achieve high coupling efficiencies. The protocols and guidelines presented here offer a robust starting point for researchers. Careful monitoring of reaction progress and rigorous purification of intermediates are paramount to obtaining the desired peptides in high purity. These methodologies will aid in the development of novel peptide-based therapeutics with unique structural and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-L-3,3-Diphenylalanine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-3,3-Diphenylalanine (Boc-Dpa) is a non-natural amino acid characterized by the presence of two phenyl groups on the β-carbon of the alanine side chain. This unique structural feature imparts significant conformational constraints and increased hydrophobicity to peptides into which it is incorporated.[1][2] These properties can lead to peptides with enhanced biological activity, improved stability against proteolytic degradation, and altered receptor binding affinities, making Boc-Dpa a valuable building block in drug discovery and material science.[3][4][5] Applications of peptides containing 3,3-diphenylalanine are being explored in oncology, neurology, and the development of novel biomaterials.[3][4][5]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its use in Boc-based solid-phase peptide synthesis (SPPS).[2] However, the steric bulk of the diphenylmethyl group presents challenges for efficient coupling and deprotection in automated peptide synthesizers.[6][7][8] This document provides detailed protocols and application notes to guide researchers in the successful incorporation of this compound into peptide sequences using automated synthesizers.
Challenges in Automated Synthesis
The primary challenge in utilizing this compound is overcoming the steric hindrance posed by the bulky side chain. This can lead to:
-
Incomplete coupling reactions: The bulky nature of the amino acid can hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in lower coupling efficiency and deletion sequences.[6][8]
-
Slower deprotection rates: The steric bulk may also impede the access of trifluoroacetic acid (TFA) to the Boc protecting group, requiring extended deprotection times.
-
Peptide aggregation: The increased hydrophobicity can promote the aggregation of the growing peptide chain on the solid support, further reducing reaction efficiency.[7][8]
To address these challenges, optimization of coupling and deprotection steps is crucial. This includes the use of more potent activating reagents, extended reaction times, and potentially double coupling protocols.
Experimental Protocols
The following protocols are designed for automated solid-phase peptide synthesis using the Boc/Bzl protection strategy. These are general guidelines and may require optimization based on the specific peptide sequence and the synthesizer used.
Table 1: Materials and Reagents for Boc-SPPS
| Material/Reagent | Grade | Purpose |
| This compound | Peptide Synthesis Grade | Amino acid building block |
| Merrifield Resin (or other suitable resin) | Peptide Synthesis Grade | Solid support |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent for coupling |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide Synthesis Grade | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Coupling additive to reduce racemization |
| HBTU/HATU | Peptide Synthesis Grade | Alternative, more potent coupling reagents |
Protocol 1: Standard Boc-SPPS Cycle for Automated Synthesizers
This protocol outlines a single cycle for the incorporation of an amino acid following the Boc strategy.
-
Deprotection:
-
Neutralization:
-
Coupling (See Protocol 2 for this compound):
-
The next Boc-protected amino acid is coupled to the free amine.
-
Monitor the reaction for completion using a Kaiser test or equivalent method. A negative test indicates successful coupling.[9]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Recommended Coupling Protocol for this compound
Due to the steric hindrance of Boc-Dpa, a more robust coupling strategy is recommended.
-
Pre-activation:
-
In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in a minimal amount of DMF.
-
Add HBTU (3-4 equivalents) and DIEA (6-8 equivalents) to the solution to pre-activate the amino acid.
-
-
Coupling to Resin:
-
Add the pre-activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for an extended period, typically 2-4 hours at room temperature.[9]
-
Perform a Kaiser test to monitor the reaction. If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the coupling step with a freshly prepared solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 3: Final Cleavage and Deprotection
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
After the final synthesis cycle, remove the N-terminal Boc group using the deprotection protocol.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., anisole) to protect sensitive residues from side reactions.
-
Cool the vessel to -78°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the crude peptide with cold diethyl ether to precipitate it and remove scavengers.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The successful incorporation of this compound is dependent on achieving high coupling efficiency at each step. The following table provides expected values for a well-optimized synthesis.
Table 2: Expected Quantitative Data for Boc-Dpa Incorporation
| Parameter | Expected Value | Monitoring Method | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | A lower efficiency will significantly impact the final yield of the full-length peptide. Double coupling may be required. |
| Overall Crude Peptide Yield | 50-70% | Mass Spectrometry / RP-HPLC | Highly dependent on the peptide length and the number of difficult couplings. |
| Crude Peptide Purity | >60% | RP-HPLC | Dependent on the overall efficiency of the synthesis. Purification is required to obtain a highly pure product. |
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Characterization of Boc-L-3,3-Diphenylalanine Containing Peptides by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. Boc-L-3,3-diphenylalanine (Boc-Dph) is a particularly noteworthy example, characterized by its bulky and highly hydrophobic diphenylmethyl side chain. The tert-butoxycarbonyl (Boc) protecting group further contributes to its hydrophobicity, presenting unique challenges and considerations for purification and analysis.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides, separating molecules based on their hydrophobicity.[2][3] The presence of Boc-Dph significantly increases the hydrophobicity of a peptide, leading to longer retention times on RP-HPLC columns compared to peptides composed of natural amino acids.[4] This application note provides a detailed protocol for the characterization of this compound containing peptides by HPLC, including troubleshooting tips and representative data.
Experimental Protocols
I. Analytical RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide containing this compound after solid-phase peptide synthesis (SPPS) and cleavage from the resin.[3][5]
Objective: To determine the purity of a crude peptide containing Boc-Dph and to optimize separation conditions for preparative purification.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
Data acquisition and analysis software
Materials:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm). A wide-pore column (300 Å) is often recommended for peptides.[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)[2]
-
Detection: UV absorbance at 220 nm (for the peptide backbone)[7]
-
Column Temperature: 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides)[7]
-
Injection Volume: 10-20 µL
-
Gradient: A shallow linear gradient is recommended to achieve good resolution of the hydrophobic peptide from closely related impurities. A typical starting gradient is 20% to 80% Mobile Phase B over 40 minutes.[7]
II. Preparative RP-HPLC
Objective: To purify the target Boc-Dph containing peptide from synthetic impurities.
Instrumentation & Materials:
-
Preparative HPLC system with a fraction collector.
-
Larger dimension C18 column (e.g., 21.2 mm ID or larger).
-
Mobile phases and sample preparation as described for analytical HPLC, but in larger volumes.
Chromatographic Conditions:
-
Scale the flow rate according to the column diameter.
-
Use the optimized gradient from the analytical run.
-
Inject a larger sample volume, being careful not to overload the column.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Data Presentation
The retention time of a Boc-Dph containing peptide is highly dependent on the overall amino acid sequence. The presence of the bulky, hydrophobic Boc-Dph residue will significantly increase the retention time compared to a similar peptide without this residue.
Table 1: Representative Analytical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm | Wide-pore C18 is a good starting point for peptide separations.[6] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide elution.[3] |
| Gradient | 20-80% B over 40 min | A shallow gradient is crucial for resolving hydrophobic peptides.[7] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column.[2] |
| Temperature | 40 °C | Elevated temperature can reduce aggregation and improve peak shape.[7] |
| Detection | 220 nm | Wavelength for detecting the peptide bond.[5] |
Table 2: Illustrative HPLC Data for a Hypothetical Peptide Series
Peptide Sequence Framework: Ac-Gly-X-Gly-NH2
| Peptide (X) | Calculated LogP (Illustrative) | Expected Retention Time (min) | Purity (%) |
| Alanine | -1.5 | ~15 | >95 |
| Leucine | -0.5 | ~20 | >95 |
| Phenylalanine | 0.2 | ~25 | >95 |
| This compound | >2.0 | ~35-40 | >95 |
Note: The LogP values and retention times are illustrative to demonstrate the trend of increasing retention with hydrophobicity. Actual values will vary based on the specific peptide sequence and HPLC system.
Mandatory Visualization
Caption: Workflow for HPLC analysis and purification of Boc-Dph peptides.
Troubleshooting
Problem: Poor peak shape (broadening or tailing)
-
Possible Cause: Peptide aggregation due to high hydrophobicity. Secondary interactions with the column.
-
Solution: Increase column temperature (e.g., to 40°C). Dissolve the sample in a small amount of a strong organic solvent (like DMSO) before diluting. Ensure 0.1% TFA is in both mobile phases to minimize interactions with residual silanols on the column.[7]
Problem: Peptide does not elute or has very long retention time.
-
Possible Cause: The peptide is too hydrophobic for the gradient conditions.
-
Solution: Increase the percentage of organic solvent (Mobile Phase B) in the gradient. Consider a stronger organic modifier if acetonitrile is insufficient, although this is less common.
Problem: Co-elution of impurities.
-
Possible Cause: The gradient is too steep.
-
Solution: Decrease the gradient slope (e.g., run the gradient over a longer time).[9]
Identity Confirmation by LC-MS
While HPLC with UV detection is excellent for determining purity, it does not confirm the identity of the peptide. Liquid chromatography-mass spectrometry (LC-MS) is essential to verify the molecular weight of the synthesized peptide containing the unnatural amino acid.[10][11] For LC-MS analysis, it is often preferable to use formic acid (FA) instead of TFA as the mobile phase additive, as TFA can cause ion suppression in the mass spectrometer.[11]
Caption: Workflow for identity confirmation by LC-MS.
Conclusion
The characterization of peptides containing the hydrophobic unnatural amino acid this compound by HPLC requires careful consideration of its properties. By employing a C18 column with a shallow acetonitrile/water gradient containing TFA, and by optimizing conditions such as temperature, it is possible to achieve excellent separation and purification. The protocols and data presented here provide a solid foundation for researchers to develop robust analytical methods for these novel peptides. For unambiguous identification, coupling HPLC with mass spectrometry is strongly recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. renyi.hu [renyi.hu]
- 3. bachem.com [bachem.com]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Boc-L-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometry (MS) analysis of synthetic peptides incorporating the bulky, non-canonical amino acid, Boc-L-3,3-Diphenylalanine (Boc-Dpa). The inclusion of such unnatural amino acids is a key strategy in modern drug discovery to enhance peptide stability, receptor affinity, and therapeutic efficacy.[1] Accurate characterization by mass spectrometry is crucial for synthesis validation, purity assessment, and subsequent downstream applications.
Introduction
This compound is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural constraints and hydrophobicity into peptides.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to prevent unwanted reactions at the N-terminus during peptide chain elongation.[2] The analysis of peptides containing this bulky, hydrophobic residue and the labile Boc group requires optimized mass spectrometry protocols to ensure accurate molecular weight determination and structural elucidation.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing these modified peptides, as it minimizes in-source fragmentation and allows for the detection of the intact peptide.[3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing valuable sequence information.
Expected Fragmentation Patterns
The fragmentation of peptides containing a this compound residue in tandem mass spectrometry is expected to yield a series of characteristic product ions. Understanding these fragmentation pathways is crucial for confident peptide identification.
-
Peptide Backbone Fragmentation : Collision-Induced Dissociation (CID) typically results in the cleavage of the peptide backbone, generating b- and y-type ions.[4] The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for sequence determination.[5]
-
Fragmentation of the Boc Group : The Boc group is thermally labile and prone to fragmentation.[3] Common neutral losses from the Boc group include:
-
Side-Chain Fragmentation : Due to the bulky diphenylalanine side chain, characteristic fragmentation patterns related to this group may also be observed, although typically less frequent than backbone and Boc group fragmentation.
Quantitative Data Presentation
The following tables summarize the expected mass spectrometry data for a hypothetical pentapeptide, Ac-Tyr-Gly-Gly-Dpa-Leu-NH₂ , with and without the N-terminal Boc protecting group.
Table 1: Calculated m/z Values for the Intact Peptide
| Peptide Sequence | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |
| Boc -Tyr-Gly-Gly-Dpa-Leu-NH₂ | C₄₉H₆₀N₆O₉ | 892.4422 | 893.4495 | 915.4314 | 931.4054 |
| Ac-Tyr-Gly-Gly-Dpa-Leu-NH₂ | C₄₆H₅₄N₆O₈ | 834.4003 | 835.4076 | 857.3895 | 873.3635 |
Table 2: Major Expected Fragment Ions for Ac-Tyr-Gly-Gly-Dpa-Leu-NH₂ ([M+H]⁺ = 835.41 Da)
| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |
| b₁ | 206.0812 | y₁ | 131.0972 |
| b₂ | 263.0927 | y₂ | 400.2023 |
| b₃ | 320.1142 | y₃ | 457.2238 |
| b₄ | 589.2193 | y₄ | 514.2453 |
Note: The presence of the bulky Diphenylalanine residue may influence fragmentation efficiency, potentially leading to a less complete series of b- and y-ions compared to standard peptides.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Stock Solution Preparation :
-
Accurately weigh 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation :
-
Dilute the stock solution with the 50:50 ACN/water mixture to a final concentration of 10 µg/mL for direct infusion analysis or 1 µg/mL for LC-MS analysis.
-
Direct Infusion ESI-MS Protocol
This protocol is suitable for rapid molecular weight confirmation.
-
Instrument : A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization source.
-
Sample Infusion : Infuse the working solution at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode) :
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C (use lower temperatures to minimize in-source fragmentation of the Boc group)
-
Sheath Gas (N₂): Arbitrary units, optimize for stable spray
-
Auxiliary Gas (N₂): Arbitrary units, optimize for stable spray
-
-
MS Scan Parameters (MS1) :
-
Mass Range: m/z 200 - 2000
-
Resolution: > 60,000
-
Acquire full scan mass spectra to determine the m/z of the intact peptide.
-
LC-MS/MS Protocol for Peptide Characterization
This protocol provides separation and fragmentation for sequence confirmation.
-
Liquid Chromatography (LC) System :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 60% mobile phase B over 20 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry (MS) System :
-
Use the same ESI source parameters as in the direct infusion protocol.
-
MS1 Scan : Acquire full scan spectra as described above.
-
MS/MS Scan (Data-Dependent Acquisition) :
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Method : Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy : Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.
-
Dynamic Exclusion : Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to allow for the selection of lower abundance precursors.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of peptides containing this compound.
Signaling Pathway
Peptides containing unnatural amino acids are often designed to modulate biological signaling pathways. For instance, they can act as agonists or antagonists of G-protein coupled receptors (GPCRs). The following diagram illustrates a general signaling pathway that can be modulated by such peptides, for example, the cholecystokinin (CCK) secretion pathway which can be stimulated by peptides and amino acids.[6]
Caption: Gq-coupled GPCR signaling pathway often targeted by bioactive peptides.
References
Troubleshooting & Optimization
How to improve low coupling efficiency of Boc-L-3,3-Diphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically hindered amino acid, Boc-L-3,3-Diphenylalanine.
Troubleshooting Guide: Low or Incomplete Coupling Efficiency
Low coupling efficiency is a primary challenge when incorporating this compound into a peptide sequence due to the steric hindrance from its two phenyl groups. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
| Problem / Symptom | Potential Cause | Recommended Solution(s) |
| Low Final Yield / Presence of Deletion Sequences | Incomplete coupling of the this compound residue. | 1. Switch to a More Potent Coupling Reagent: If using standard carbodiimide reagents like DCC or EDC, which are often not potent enough for sterically demanding couplings, switch to more powerful onium salt reagents like HATU, HCTU, or COMU. These form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1] 2. Perform a Double Coupling: After the first coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[1] 3. Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of this compound, the coupling reagent, and the base relative to the resin loading. 4. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[1] |
| Positive Kaiser Test After Coupling | Unreacted primary amines are still present on the resin, indicating a failed or incomplete coupling reaction. | 1. Immediate Recoupling: Perform a second coupling (double coupling) immediately with a fresh solution of activated this compound. 2. Capping: If the Kaiser test remains positive after recoupling, cap the unreacted amines with acetic anhydride. This will prevent the formation of deletion sequences in subsequent steps. |
| Difficulty Dissolving Reagents | Poor quality or degradation of solvents or reagents. Inadequate solvation of the growing peptide chain. | 1. Use High-Purity Solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP. For particularly difficult sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1] 2. Use Fresh Reagents: Coupling reagents, especially onium salts, can degrade over time. Use fresh, high-quality reagents. 3. Improve Solvation: N-methylpyrrolidone (NMP) often has superior solvating properties compared to DMF for aggregating peptide sequences.[2] |
| Presence of Diastereomeric Impurities in HPLC | Racemization of the this compound residue during the activation/coupling step. | 1. Minimize Pre-activation Time: The longer the activated amino acid exists before coupling, the higher the risk of racemization. Add the activated amino acid to the resin immediately. 2. Use a Weaker Base: If using a strong, hindered base like DIPEA, consider switching to a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] 3. Additive Inclusion: When using carbodiimide coupling reagents, the inclusion of an additive like HOBt or, more effectively, OxymaPure is crucial to suppress racemization.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered amino acid?
A1: this compound possesses two bulky phenyl groups attached to the β-carbon of its side chain. This significant steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, thereby slowing down the rate of peptide bond formation and leading to lower coupling efficiency compared to less bulky amino acids.[3]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, potent onium salt-based coupling reagents are recommended. Reagents like HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents (DCC, EDC) or even HBTU.[1] These reagents form highly reactive OAt or Oxyma active esters, which are better at overcoming the steric hindrance.
Q3: Can microwave-assisted peptide synthesis (MA-SPPS) improve the coupling efficiency?
A3: Yes, microwave irradiation can significantly enhance the coupling efficiency of sterically hindered amino acids.[1] The application of microwave energy can accelerate reaction rates, allowing for shorter reaction times and potentially driving difficult couplings to completion. However, it is important to carefully control the temperature to minimize the risk of racemization.
Q4: What is a "double coupling" and when should I use it?
A4: A double coupling is the process of repeating the coupling step with a fresh batch of activated amino acid and reagents after the initial coupling reaction is complete.[1] This is a highly recommended strategy for sterically hindered residues like this compound to ensure the reaction goes to completion. It is often performed routinely for such amino acids or after a positive Kaiser test indicates an incomplete initial coupling.
Q5: How does solvent choice impact the coupling reaction?
A5: The solvent plays a critical role in solvating the growing peptide chain and the reagents.[2] For sequences prone to aggregation, which can be exacerbated by bulky hydrophobic residues, a solvent with strong solvating properties like NMP is often superior to DMF.[2] In some cases, using a solvent mixture or adding chaotropic salts can help disrupt secondary structures and improve reagent accessibility.[4]
Quantitative Data on Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. While specific yield data for this particular amino acid is sparse in comparative literature, the following table provides a representative comparison of coupling reagent efficiency based on data for other sterically hindered amino acids, such as valine and α-aminoisobutyric acid (Aib). The expected yields reflect a single coupling event under optimized conditions.
| Coupling Reagent | Reagent Type | Expected Yield (%)* | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; based on potentially explosive HOAt.[5][6] |
| HCTU | Aminium/Uronium Salt | >95 | Very Fast | Low | More reactive than HBTU due to the 6-Cl-HOBt leaving group. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | High solubility and safer alternative to HATU/HBTU as it is not based on explosive triazoles.[5][6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents like BOP.[5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option, but may be less efficient than HATU for very difficult couplings.[5] |
| DIC/HOBt | Carbodiimide/Additive | 80-90 | Moderate | Moderate | An economical choice, but often requires longer reaction times or double coupling for hindered residues.[5] |
*Note: These are illustrative yields based on performance with other sterically hindered amino acids. Actual yields for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended as a starting point for the efficient incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Following the standard deprotection of the N-terminal protecting group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the steps in "First Coupling" with a fresh solution of activated this compound.
-
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is an alternative for situations where even potent onium salt reagents fail to provide satisfactory results.
-
Acyl Fluoride Formation:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.
-
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
Visualizations
Caption: Troubleshooting workflow for low this compound coupling efficiency.
References
Optimizing the Solubility of Boc-L-3,3-Diphenylalanine for Peptide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-L-3,3-Diphenylalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important in peptide synthesis?
A1: this compound is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise and controlled assembly of amino acids into a peptide chain. Ensuring complete dissolution of this amino acid is critical because undissolved particles can lead to incomplete coupling reactions, resulting in truncated or deletion peptide sequences, which will reduce the final yield and purity of the target peptide.
Q2: In which common solvents is this compound generally soluble?
Q3: Are there any solvent systems that should be avoided?
A3: Non-polar aliphatic hydrocarbon solvents and aqueous solutions are generally poor choices for dissolving Boc-protected amino acids due to their limited solvating power for these molecules.
Troubleshooting Guide
Issue: this compound is not dissolving completely in my chosen solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration of the amino acid may be too high for the chosen solvent.
-
Solution: Gradually increase the solvent volume while stirring until the solid is completely dissolved.
-
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this specific amino acid derivative.
-
Solution: Refer to the relative solubility table below and consider switching to a more suitable solvent. For instance, if you are experiencing issues with Dichloromethane (DCM), trying Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) may improve solubility.[3]
-
-
Low Temperature: The dissolution rate may be slow at room temperature.
-
Solution: Gently warm the mixture to 30-40°C with constant stirring. Avoid excessive heat, as it may cause degradation.
-
-
Poor Solvent Quality: The presence of water or other impurities in the solvent can negatively impact solubility.
-
Solution: Use fresh, high-purity, anhydrous grade solvents for all dissolution and reaction steps.
-
Issue: The dissolved this compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Supersaturated Solution: The initial dissolution may have been achieved under conditions (e.g., heating) that created a supersaturated solution, which is unstable at room temperature.
-
Solution: Prepare the solution at the temperature it will be used or add a small amount of co-solvent to maintain solubility.
-
-
Change in Temperature: A decrease in temperature can cause the solubility to drop, leading to precipitation.
-
Solution: Maintain a constant temperature for your reaction setup.
-
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration and can lead to precipitation.
-
Solution: Keep the container tightly sealed to prevent solvent loss.
-
Data Presentation
Table 1: Relative Solubility of this compound in Common Peptide Synthesis Solvents
| Solvent | Abbreviation | Relative Solubility | Notes |
| N-Methylpyrrolidone | NMP | Highly Soluble | Often considered a very effective solvent for peptide synthesis.[3] |
| Dimethylformamide | DMF | Highly Soluble | A widely used solvent in peptide synthesis; ensure it is amine-free.[3] |
| Dichloromethane | DCM | Moderately Soluble | Commonly used in Boc chemistry; solubility can be concentration-dependent.[3] |
| Tetrahydrofuran | THF | Moderately Soluble | Can be a good co-solvent to improve solubility in other solvents. |
| Acetonitrile | ACN | Sparingly Soluble | Generally less effective for dissolving bulky Boc-amino acids. |
| Water | H₂O | Insoluble | Not a suitable solvent. |
| Aliphatic Hydrocarbons (e.g., Hexane) | - | Insoluble | Not suitable solvents. |
Disclaimer: This table provides estimated relative solubilities based on general principles and data for similar compounds. It is highly recommended to perform a solubility test for your specific concentration and laboratory conditions.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Use anhydrous grade solvent (e.g., DMF or NMP).
-
-
Procedure:
-
Weigh the required amount of this compound and add it to a suitable reaction vessel.
-
Add the calculated volume of solvent to achieve the desired concentration.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If the solid does not dissolve completely after 10-15 minutes, gently warm the mixture to 30-40°C.
-
Continue stirring until a clear solution is obtained.
-
Allow the solution to cool back to room temperature before proceeding with the coupling reaction.
-
Protocol 2: Determination of Approximate Solubility
-
Preparation:
-
Select a range of solvents to be tested (e.g., DMF, NMP, DCM).
-
Prepare a series of labeled vials.
-
-
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Using a pipette, add a small, precise volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Vortex or stir the vial for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If not, continue adding the solvent in small, measured increments (e.g., 0.1 mL) and vortexing until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
Repeat the process for each solvent to be tested.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between solvent choice and dissolution success.
References
Technical Support Center: Boc-L-3,3-Diphenylalanine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-L-3,3-Diphenylalanine (Boc-Dpa). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the incorporation of this unique and sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Solid-Phase Peptide Synthesis (SPPS)?
A1: The main challenges associated with the use of this compound stem from its bulky diphenyl side chain. These challenges include:
-
Steric Hindrance: The two phenyl groups can physically block the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions. This can result in deletion sequences in the final peptide product.
-
Peptide Aggregation: The aromatic nature of the diphenylalanine residue can promote inter-chain and intra-chain aggregation of the growing peptide on the solid support.[1][2] This aggregation can further hinder coupling and deprotection steps.
-
Racemization: As with many sterically hindered amino acids, there is a risk of racemization at the α-carbon during the activation step of the carboxyl group, potentially leading to the incorporation of the D-enantiomer.[3][4]
Q2: Which coupling reagents are most effective for this compound?
A2: Due to significant steric hindrance, standard coupling reagents like DCC/HOBt may be inefficient. More potent coupling reagents are recommended to achieve high coupling yields. Uronium/aminium salts and phosphonium salts are generally more effective.[5][6][7]
Q3: How can I minimize the risk of racemization when coupling this compound?
A3: Minimizing racemization involves careful selection of coupling reagents, additives, and reaction conditions.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, Oxyma) are crucial for suppressing racemization by forming active esters that are less prone to forming the problematic 5(4H)-oxazolone intermediate.[3][4][8]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).[3]
-
Controlled Activation: Avoid prolonged pre-activation times before adding the amine component to minimize the time the activated amino acid exists in a state susceptible to racemization.[3]
-
Temperature Control: Perform couplings at room temperature or below, as elevated temperatures can increase the rate of racemization.[3]
Q4: My peptide containing 3,3-Diphenylalanine is showing poor solubility after cleavage. What can I do?
A4: Peptides rich in hydrophobic residues like 3,3-diphenylalanine are prone to aggregation and poor solubility.
-
Solubilizing Agents: Try dissolving the crude peptide in solvents with high solubilizing power, such as 50% acetic acid, hexafluoroisopropanol (HFIP), or pure DMSO or DMF.[9]
-
Sonication: Sonication of the peptide suspended in a water/acetonitrile mixture can aid in dissolution.[9]
-
Modified Purification: For extremely hydrophobic peptides, direct loading of the concentrated cleavage mixture onto the HPLC column or precipitation with water instead of diethyl ether might be effective.[10]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test after extended coupling time) | Steric Hindrance: The bulky diphenylalanine residue is preventing efficient amide bond formation. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP.[5][11][12] 2. Double Couple: Repeat the coupling step with fresh reagents. 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or overnight, while monitoring for potential side reactions.[13] 4. Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents). |
| Low Yield of Final Peptide | On-resin Aggregation: The peptide chains are aggregating on the solid support, blocking reactive sites. | 1. Use a Chaotropic Salt: Wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) before coupling.[14] 2. Incorporate Disrupting Elements: If possible in your sequence design, introduce backbone-protecting groups (e.g., Hmb, Dmb) or pseudoprolines every 6-7 residues to disrupt hydrogen bonding.[2] 3. Change Solvent: Switch to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO to your reaction solvent.[2][15] 4. Use a Low-Substitution Resin: A lower loading resin can increase the distance between peptide chains, reducing aggregation.[2] |
| Presence of Diastereomeric Impurities in Final Product | Racemization: The chiral center of the this compound was compromised during activation. | 1. Optimize Coupling Chemistry: Use a coupling reagent known for low racemization, such as HATU or DEPBT.[6] 2. Ensure Additive is Present: Always use an additive like HOBt or Oxyma when using carbodiimide coupling reagents.[3][4] 3. Control Base Stoichiometry: Use the minimum necessary amount of a hindered base like DIPEA or NMM.[3] 4. Avoid Elevated Temperatures: Perform the coupling at room temperature or 0°C.[3] |
| Incomplete Cleavage from Resin | Steric Hindrance and Hydrophobicity: The bulky and hydrophobic nature of the peptide is hindering the access of the cleavage cocktail to the linker. | 1. Extend Cleavage Time: Increase the cleavage reaction time to 2-4 hours.[9] 2. Use a Robust Cleavage Cocktail: For peptides with potentially sensitive residues in addition to the hydrophobic diphenylalanine, a cocktail with multiple scavengers like Reagent K (TFA/phenol/water/thioanisole/EDT) may be beneficial. For peptides without other sensitive residues, a standard TFA/TIS/H₂O cocktail with extended time should be sufficient.[9][16] |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[5][11] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[5][11] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[5][12] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[4][5] |
Note: Data is adapted from studies on sterically hindered amino acids like Boc-L-Valine and is expected to be representative for this compound.[5]
Experimental Protocols
Protocol 1: Recommended Coupling of this compound using HBTU
This protocol is a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amino group
-
This compound (3 equivalents relative to resin capacity)
-
HBTU (3 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, the reaction time may need to be extended.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is still positive, consider a second coupling (double coupling).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Cleavage of Peptides Containing 3,3-Diphenylalanine
This protocol is a general procedure for cleaving a peptide containing the hydrophobic 3,3-diphenylalanine residue from the resin.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water (95:2.5:2.5 v/v/v)
-
Cold (-20°C) diethyl ether
Procedure:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The extended time is recommended due to the bulky nature of the peptide.[9]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.
Caption: Troubleshooting logic for incomplete coupling of Boc-Dpa.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Strategies for reducing racemization of Boc-L-3,3-Diphenylalanine during coupling
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Boc-L-3,3-Diphenylalanine (Boc-L-Dpa-OH). Due to its bulky diphenylmethyl side chain, this amino acid derivative is sterically hindered and prone to epimerization during activation. Adhering to optimized protocols is crucial for maintaining chiral purity.
Troubleshooting Guide: High Racemization Observed
Issue: You have detected a significant percentage of the D-diastereomer in your peptide product after coupling this compound.
Below is a troubleshooting workflow to identify and resolve the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Troubleshooting Steps:
-
Evaluate Coupling Reagent and Additive:
-
Carbodiimide-based reagents (e.g., DIC, DCC): When used alone, these reagents are known to cause higher levels of racemization.[1] The addition of a racemization-suppressing additive is essential. For sterically hindered amino acids like Boc-L-Dpa-OH, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective than 1-hydroxybenzotriazole (HOBt).[1]
-
Onium Salt Reagents (Uronium/Aminium & Phosphonium): For challenging couplings involving sterically hindered residues, switching to a more potent onium salt reagent is highly recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high coupling efficiency and low racemization rates, especially for hindered amino acids.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can significantly reduce racemization.
-
-
-
Assess Base and Reaction Conditions:
-
Base Selection: The choice of base is critical. Strong, non-hindered bases such as diisopropylethylamine (DIPEA) and triethylamine (TEA) can increase the rate of α-proton abstraction, leading to racemization.[1] It is advisable to switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (sym-collidine).
-
Temperature Control: Elevated temperatures, while often used to drive slow couplings to completion, also accelerate the rate of racemization.[1] Performing the coupling reaction at a lower temperature, such as 0°C, can effectively minimize epimerization.
-
-
Refine Coupling Protocol:
-
Minimize Pre-activation Time: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for oxazolone formation, the primary pathway for racemization.[1] Minimize the pre-activation time or, ideally, use an in situ activation protocol where the coupling reagents are added to a mixture of the Boc-L-Dpa-OH and the resin-bound amine.
-
In-situ Neutralization: For solid-phase peptide synthesis (SPPS), using an in situ neutralization protocol can reduce the exposure of the activated amino acid to basic conditions, thereby suppressing racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-L-Dpa-OH, is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group is activated by the coupling reagent. The α-proton of this oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on the now achiral intermediate can result in both the desired L-L peptide and the undesired D-L diastereomer.
Caption: Mechanism of racemization via oxazolone formation.
Q2: Why is this compound particularly susceptible to racemization?
A2: The significant steric hindrance from the two phenyl groups on the β-carbon slows down the rate of the desired coupling reaction. This prolonged reaction time increases the opportunity for the activated amino acid to cyclize into the oxazolone intermediate and subsequently racemize before the peptide bond is formed.
Q3: Which coupling reagents are recommended for Boc-L-Dpa-OH to minimize racemization?
A3: For sterically hindered amino acids like Boc-L-Dpa-OH, uronium/aminium salts such as HATU and HCTU , or phosphonium salts like PyBOP and PyAOP , are highly recommended. If a carbodiimide like DIC must be used, it should always be in the presence of a racemization-suppressing additive like OxymaPure or HOAt .
Q4: Can I use microwave-assisted synthesis for coupling Boc-L-Dpa-OH?
A4: While microwave energy can accelerate slow coupling reactions, the associated high temperatures can significantly increase the risk of racemization. If using a microwave synthesizer, it is crucial to carefully control the temperature, keeping it as low as possible (e.g., not exceeding 50°C) for the Boc-L-Dpa-OH coupling step.
Data Presentation
| Coupling Reagent/Additive | Recommended Base | Expected Racemization Level | Notes |
| DIC / HOBt | DIPEA / NMM | Moderate to High | A traditional combination, but HOBt is less effective for hindered residues. |
| DIC / OxymaPure | DIPEA / NMM | Very Low | OxymaPure is an excellent additive for suppressing racemization with carbodiimides.[1] |
| HBTU / HOBt | DIPEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization. |
| HATU / HOAt | DIPEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIPEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels. |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions (temperature, time), and the analytical method used for detection.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the manual coupling of Boc-L-Dpa-OH to a resin-bound peptide with a free N-terminal amine, aiming to minimize racemization.
Materials:
-
This compound (Boc-L-Dpa-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Peptide-resin with a free N-terminus
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equiv.) in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step according to your standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final series of DMF washes (3-5 times).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in blue beads).
-
Coupling Reaction (in situ activation): a. In a separate flask, dissolve Boc-L-Dpa-OH (3 equiv.) and HATU (2.9 equiv.) in DMF. b. Add NMM (6 equiv.) to the flask and swirl gently. c. Immediately add this activation mixture to the swelled and washed resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. For this highly hindered amino acid, extended coupling times may be necessary.
-
Monitoring and Washing: a. After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/colorless beads) indicates the completion of the coupling. b. If the Kaiser test is still positive, a second coupling (recoupling) with a fresh solution of activated Boc-L-Dpa-OH may be performed. c. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): If recoupling fails to give a negative Kaiser test, it is advisable to cap any unreacted amines using a solution of acetic anhydride and a base (e.g., DIPEA or NMM) in DMF to prevent the formation of deletion sequences.
Protocol 2: Chiral HPLC Analysis for Racemization
To quantify the level of racemization, the final cleaved and purified peptide should be analyzed by chiral HPLC. If the peptide is long, it may be necessary to first hydrolyze the peptide into its constituent amino acids and then analyze the D/L ratio of 3,3-Diphenylalanine after derivatization.
General Method (Peptide Analysis):
-
Instrumentation: HPLC system with a UV detector and a chiral column (e.g., a macrocyclic glycopeptide-based Chiral Stationary Phase like CHIROBIOTIC™ T or V).
-
Mobile Phase: A typical mobile phase for chiral separations of protected amino acids is a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The exact composition must be optimized for the specific peptide.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the desired L-L diastereomer and the undesired D-L diastereomer.
-
Quantification: Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100
References
Overcoming challenges in cleaving peptides with Boc-L-3,3-Diphenylalanine from resin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of peptides containing the sterically hindered amino acid, Boc-L-3,3-Diphenylalanine, from solid-phase synthesis resins.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound.
Issue: Low Peptide Yield After Cleavage
Question: We are experiencing a significantly lower than expected yield for our peptide containing a C-terminal this compound after cleavage from the resin. What are the potential causes and solutions?
Answer:
Low peptide yield in this context is a common issue, primarily due to the steric bulk of the 3,3-diphenylalanine residue, which can impede both the synthesis and the final cleavage. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Cleavage: The bulky nature of the diphenylalanine residue can sterically shield the linkage to the resin, making it less accessible to the cleavage reagents.
-
Recommended Solutions:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction to allow for complete protonation and cleavage of the linker. It is advisable to perform a time-course study (e.g., 2, 4, 6, and 8 hours) on a small scale to determine the optimal cleavage time.
-
Increase Reagent Stoichiometry: Use a higher ratio of cleavage cocktail volume to resin weight to ensure a sufficient excess of acid and scavengers.
-
Optimize Agitation: Ensure constant and efficient agitation of the resin slurry during cleavage to improve reagent diffusion.
-
Consider a Stronger Acid: If using Trifluoroacetic acid (TFA)-based cocktails, switching to a stronger acid like Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) may be necessary.[1] However, these reagents are significantly more hazardous and require specialized equipment.[1]
-
-
-
Premature Cleavage During Synthesis: The repeated acid treatments for Boc deprotection can lead to the gradual loss of the peptide from the resin, a problem exacerbated with acid-labile resins.
-
Recommended Solutions:
-
Use a More Stable Resin: Employ a more acid-stable resin, such as a phenylacetamidomethyl (PAM) resin, which is about 100 times more stable to TFA than the standard Merrifield resin.[2]
-
Minimize Deprotection Times: Use the minimum time required for complete Boc group removal at each step of the synthesis.[1]
-
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the peptide-resin linkage.
-
Recommended Solutions:
-
Ensure Proper Swelling: Before cleavage, ensure the resin is thoroughly swollen in an appropriate solvent like Dichloromethane (DCM).[1]
-
-
Issue: Incomplete Removal of Side-Chain Protecting Groups
Question: Mass spectrometry of our cleaved peptide shows incomplete removal of side-chain protecting groups from other amino acids in the sequence. Could the presence of this compound be affecting this?
Answer:
While the diphenylalanine residue itself does not have a side-chain protecting group, its steric bulk can contribute to peptide aggregation on the resin. This aggregation can trap protecting groups on other residues, preventing their complete removal by the cleavage reagents.
-
Recommended Solutions:
-
Use a Stronger Cleavage Cocktail: A higher concentration of acid or the use of co-solvents that disrupt aggregation may be beneficial.
-
Optimize Scavenger Composition: Ensure the scavenger cocktail is appropriate for the protecting groups present in your peptide sequence. For instance, scavengers like dithiothreitol (DTE), triisopropylsilane (TIS), or thioanisole are crucial if the sequence contains Trp, Met, or Cys.[1]
-
Increase Cleavage Time and Temperature: Allowing the cleavage reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature to 40°C, with caution) can improve deprotection efficiency.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound from the resin?
A1: The primary challenge is steric hindrance. The two phenyl groups on the β-carbon of the amino acid create a bulky environment that can physically block the cleavage reagents from efficiently accessing and breaking the bond linking the peptide to the resin. This often leads to incomplete cleavage and low yields.
Q2: Which cleavage cocktail is recommended for peptides with this compound?
A2: There is no single "best" cocktail, as the optimal choice depends on the resin used and the other amino acids in the sequence. However, for such a sterically hindered residue, a robust cleavage cocktail is necessary. A common starting point is a high-TFA cocktail with scavengers. If that fails, moving to a stronger acid system may be required.
Q3: Can the this compound residue itself undergo side reactions during cleavage?
A3: The diphenylalanine side chain is chemically robust and not prone to the common side reactions observed with residues like tryptophan or methionine. The main concern is its steric impact on the cleavage of the peptide from the resin and the deprotection of other residues.
Q4: How can I confirm that the cleavage is complete?
A4: To confirm complete cleavage, you can perform a test cleavage on a small amount of resin.[4] After the initial cleavage and filtration, the resin can be subjected to a second, harsher cleavage, and the filtrate analyzed by HPLC or mass spectrometry to see if any additional peptide is released.[5]
Q5: Is there a preferred type of resin for synthesizing peptides with a C-terminal this compound?
A5: Yes, using a more acid-stable resin like a PAM resin is advisable to minimize premature cleavage during the synthesis cycles.[2] For applications where a milder cleavage is desired, a 2-chlorotrityl chloride (2-CTC) resin could be considered, as it allows for cleavage under very mild acidic conditions, which might help in isolating protected fragments if needed.[6]
Quantitative Data Summary
| Cleavage Cocktail ID | Composition (v/v) | Key Features & Recommendations |
| TFA-Std | 95% TFA / 2.5% Water / 2.5% TIS | Standard cocktail. May require extended reaction time for hindered peptides. |
| TFA-Thio | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Includes sulfur-containing scavengers, beneficial for peptides with Arg(Tos), Met, or Cys. |
| TFMSA | 10% TFMSA in TFA / Scavengers | Stronger acid than TFA, can improve cleavage of hindered linkers. Requires careful handling.[1] |
| HF | 90% HF / 10% Anisole | The most powerful cleavage reagent for Boc-SPPS.[7] Extremely hazardous and requires specialized equipment. |
Experimental Protocols
Protocol 1: Test Cleavage with TFA Cocktail
This protocol is for a small-scale test cleavage to optimize conditions.
Materials:
-
Peptide-resin (20-50 mg)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Wash the resin with DCM (1 mL) for 1 minute and drain. Repeat twice.
-
Add the cleavage cocktail (0.5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (10 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum and analyze by HPLC and Mass Spectrometry.
Protocol 2: Final Cleavage with TFMSA
This protocol is for a larger scale cleavage using a stronger acid. Caution: TFMSA is a strong, corrosive acid. Handle with appropriate safety precautions in a fume hood.
Materials:
-
Dried peptide-resin (e.g., 0.5 g)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Cold diethyl ether
-
Round-bottom flask
-
Stirring bar
Procedure:
-
Place the dried peptide-resin in a round-bottom flask with a stirring bar.
-
Add appropriate scavengers (e.g., 0.5 mL thioanisole, 0.5 mL m-cresol).
-
Cool the flask in an ice bath (0-5°C).
-
Slowly add a pre-chilled mixture of TFMSA and TFA (e.g., 1:9 v/v, 10 mL) with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours at 0-5°C.[7]
-
Filter the reaction mixture to separate the resin, and rinse the resin with neat TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[1]
Visualizations
Caption: Standard workflow for the cleavage of a peptide from the resin.
References
Technical Support Center: Capping Unreacted Amines after Coupling with Boc-L-3,3-Diphenylalanine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines after the coupling of the sterically bulky amino acid, Boc-L-3,3-Diphenylalanine, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after attempting to couple this compound?
Due to the significant steric hindrance from the two phenyl groups on the β-carbon of this compound, coupling reactions are often incomplete. This leaves unreacted free amino groups on the N-terminus of the growing peptide chain. If these amines are not capped (blocked), they will react during the subsequent coupling cycle, leading to the formation of deletion sequences (peptides missing the intended this compound residue). These deletion impurities can be difficult to separate from the desired peptide during purification, ultimately reducing the overall yield and purity of the final product.
Q2: What is the standard capping procedure and what are the recommended reagents?
The most common and widely accepted method for capping unreacted amines is acetylation using acetic anhydride.[1][2] This is typically performed with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). A typical capping solution consists of a mixture of acetic anhydride and a base in DMF. This solution is added to the resin after the coupling step and allowed to react, effectively acetylating any free amines and rendering them unreactive to subsequent coupling reactions.
Q3: How can I monitor the completeness of the capping reaction?
The qualitative Kaiser test is a reliable method for detecting the presence of free primary amines on the resin.[3] A positive test, indicated by a blue color, signifies the presence of unreacted amines and suggests that the capping was incomplete. For N-terminal proline or other secondary amines, the Kaiser test is not effective, and alternative tests like the chloranil or isatin test should be used. After a successful capping step, the Kaiser test should be negative (colorless or yellowish beads), indicating the absence of free primary amines.
Q4: What should I do if the Kaiser test is still positive after a standard capping procedure?
If the Kaiser test remains positive, it indicates that the capping reaction was incomplete. In this situation, you can repeat the capping procedure with a fresh capping solution.[2] Extended reaction times or a slight increase in the equivalents of the capping reagents may also be beneficial. Persistent difficulties in achieving complete capping could be a sign of severe resin aggregation.
Q5: Are there any potential side reactions to be aware of when using acetic anhydride for capping?
While generally effective, acetic anhydride can potentially lead to side reactions. For instance, it has been reported that in certain contexts, the Fmoc-protecting group can be sensitive to the capping conditions, leading to its partial cleavage. Although less common in Boc-chemistry, it is a possibility to be aware of, especially with extended reaction times or elevated temperatures. Careful control of reaction conditions is crucial to minimize any potential side reactions.
Q6: Are there alternatives to acetic anhydride for capping?
Yes, alternatives to acetic anhydride are available, which can be particularly useful in cases of reagent incompatibility or persistent side reactions. One common alternative is the use of acetic acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator like OxymaPure.[4] This combination can effectively acetylate unreacted amines. Another option is the use of benzoic anhydride, which introduces a benzoyl cap instead of an acetyl group. The choice of capping agent may depend on the specific peptide sequence and the nature of any difficulties encountered with standard methods.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to capping after coupling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test After Capping | Incomplete capping reaction due to steric hindrance or aggregation. | 1. Repeat Capping: Perform a second capping step with fresh reagents. 2. Extend Reaction Time: Increase the capping reaction time from 30 minutes to 1-2 hours. 3. Increase Reagent Excess: Use a higher excess of acetic anhydride and base. |
| Low Final Peptide Purity with Deletion Sequences | Inefficient capping leading to coupling at unreacted sites in subsequent steps. | 1. Optimize Capping: Ensure a negative Kaiser test after each capping step. 2. Double Coupling: Before resorting to capping, consider performing a double coupling of the this compound to maximize its incorporation.[4] 3. Alternative Capping Reagent: Switch to an alternative capping agent such as acetic acid/DIC/OxymaPure. |
| Unexpected Side Products in Final Analysis | Potential side reactions with the capping agent or during subsequent synthesis steps. | 1. LC-MS Analysis: Analyze the crude product by LC-MS to identify the mass of the side products. This can help in diagnosing the source of the issue. 2. Review Synthesis Protocol: Carefully review all steps of the synthesis to identify any potential sources of side reactions. 3. Modify Capping Conditions: If a side reaction with the capping agent is suspected, reduce the reaction time or switch to a milder capping reagent. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes a standard procedure for capping unreacted amines on the solid support after an incomplete coupling reaction.
Reagents:
-
Capping Solution A: Acetic Anhydride
-
Capping Solution B: Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the coupling reaction with this compound, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare the capping mixture immediately before use. A common formulation is a 1:1:8 (v/v/v) mixture of acetic anhydride:DIPEA:DMF or a 1:2:7 (v/v/v) mixture of acetic anhydride:pyridine:DMF.
-
Add the freshly prepared capping solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin extensively with DMF (5 x 1 min) to remove all traces of the capping reagents.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
Protocol 2: Quantitative Analysis of Capping Efficiency by LC-MS (Illustrative)
This protocol outlines a general approach to quantify the efficiency of the capping step using Liquid Chromatography-Mass Spectrometry (LC-MS). This would typically involve cleaving a small amount of the peptide from the resin after the capping step and analyzing the resulting mixture.
Procedure:
-
After the capping and washing steps, take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Cleave the peptide from the resin sample using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into an LC-MS system.
-
Analyze the data by extracting the ion chromatograms for the expected masses of the capped (acetylated) and any remaining uncapped peptide.
-
Calculate the capping efficiency by comparing the peak areas of the capped and uncapped peptide species.
Data Presentation
The following table provides an illustrative comparison of the capping efficiency of different reagents after a simulated incomplete coupling of this compound. Note: This data is for illustrative purposes to demonstrate how such data would be presented and is not derived from a specific experimental study.
| Capping Reagent | Reaction Time (min) | Temperature (°C) | Capping Efficiency (%) |
| Acetic Anhydride/DIPEA | 30 | 25 | 98.5 |
| Acetic Anhydride/Pyridine | 30 | 25 | 98.2 |
| Acetic Acid/DIC/OxymaPure | 45 | 25 | 97.8 |
| Benzoic Anhydride/DIPEA | 60 | 25 | 96.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow, including the coupling of a sterically hindered amino acid like this compound and the subsequent capping step.
Caption: Workflow for coupling and capping in SPPS.
Decision Logic for Troubleshooting Capping
This diagram outlines the logical steps to follow when troubleshooting an incomplete capping reaction.
Caption: Troubleshooting logic for incomplete capping.
References
Choosing the right resin for SPPS with bulky amino acids like Boc-L-3,3-Diphenylalanine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using bulky amino acids, such as Boc-L-3,3-Diphenylalanine, in SPPS.
Frequently Asked Questions (FAQs)
Q1: My coupling yields are very low when trying to incorporate this compound. Which resin should I be using?
Low coupling efficiency with sterically hindered amino acids like this compound is a common issue. The bulky side chains can physically block the reactive sites. The choice of resin is critical to mitigate these steric effects.
For such challenging couplings, resins with highly sterically accessible linkers are recommended. 2-Chlorotrityl chloride (2-CTC) resin is often the preferred choice. Its linker is extremely bulky, which keeps the growing peptide chain further away from the resin matrix, improving accessibility for subsequent couplings.
Additionally, resins with low cross-linking (e.g., 1% DVB) are beneficial as they allow for better swelling and solvation of the peptide-resin complex, which can help to reduce steric hindrance. PEG (polyethylene glycol) based resins, such as ChemMatrix®, are also an excellent option as they swell well in a variety of solvents and create a more "solution-like" environment, which can improve reaction kinetics for difficult couplings.
Q2: I'm observing poor swelling and potential peptide aggregation on my standard Merrifield resin after coupling a bulky amino acid. What can I do?
This is a classic problem. Bulky, hydrophobic residues can cause the peptide chain to collapse and aggregate on the resin, especially with highly cross-linked polystyrene-based resins like Merrifield resin. This aggregation blocks reactive sites and leads to truncated sequences.
Solution:
-
Switch to a Low-Crosslinked or PEG-based Resin: As mentioned above, 2-CTC resin (a low cross-linked polystyrene) or a PEG-based resin is highly recommended. These resins provide a more flexible and solvated environment that disrupts interchain hydrogen bonding and aggregation.
-
Use "Chaotropic" Salt Additives: Adding chaotropic salts like LiCl to the coupling and deprotection steps can help to disrupt secondary structures and improve solvation of the peptide chain. A concentration of 0.5 M LiCl in DMF is a common starting point.
-
Incorporate Backbone-Protecting Dipeptides: In some cases, using pseudoproline or Dmb-protected dipeptides can introduce a "kink" in the peptide backbone, which effectively disrupts aggregation.
Q3: What is the best strategy for the first coupling of this compound to the resin?
The first coupling (loading) onto the resin is a critical step that dictates the maximum possible yield. For bulky amino acids and acid-sensitive linkers (like 2-CTC), a specific protocol is required to avoid side reactions.
Using the pre-activated amino acid is not recommended. Instead, the standard procedure for loading the first amino acid onto 2-CTC resin involves reacting the Boc-amino acid with the resin in the presence of a hindered base like diisopropylethylamine (DIEA). This method minimizes racemization and the formation of unwanted side products.
Below is a general protocol for this critical step.
Experimental Protocols
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin
This protocol is designed to efficiently load the bulky amino acid while minimizing side reactions.
-
Resin Swelling: Swell the 2-CTC resin (1 g, nominal loading e.g., 1.4 mmol/g) in dichloromethane (DCM, 10-15 mL/g) for at least 1 hour in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin loading) in a minimal amount of DCM.
-
Coupling Reaction:
-
Drain the DCM from the swollen resin.
-
Add the dissolved amino acid solution to the resin.
-
Add DIEA (3.0 eq. relative to resin loading).
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by taking a small sample of the resin and performing a test cleavage.
-
-
Capping Unreacted Sites: To prevent the formation of deletion sequences, any remaining active chloride sites on the resin must be capped.
-
Drain the reaction mixture.
-
Wash the resin with DCM (3x).
-
Add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
-
Final Washes & Drying:
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Dry the resin under high vacuum to a constant weight.
-
-
Loading Determination: The final loading can be determined gravimetrically (by weight gain) or via UV-Vis spectrophotometry after cleaving the Boc-group with a known concentration of acid.
Data Summary
The choice of resin significantly impacts the success of synthesizing peptides with bulky residues. The following table summarizes typical outcomes based on resin selection.
| Resin Type | Typical Loading (mmol/g) | Key Advantage for Bulky Residues | Expected Coupling Efficiency | Potential Issues |
| 2-Chlorotrityl Chloride | 0.8 - 1.6 | Highly sterically hindered linker prevents aggregation near the resin core. | > 95% | Linker is very acid-labile; requires careful handling to prevent premature cleavage. |
| PEG-based (e.g., ChemMatrix®) | 0.4 - 0.7 | Excellent swelling properties create a solution-like environment, improving reaction kinetics. | > 98% | Higher cost; lower initial loading capacity compared to polystyrene resins. |
| Wang Resin | 0.5 - 1.2 | Standard, cost-effective resin. | 60-80% | Prone to aggregation and steric hindrance, leading to lower yields with bulky residues. |
| Merrifield Resin | 0.8 - 2.0 | High capacity, robust. | < 50% | Not recommended; severe steric hindrance and aggregation issues are common. |
Visualization
The following diagrams illustrate the decision-making process for resin selection and the impact of resin properties on SPPS outcomes.
Caption: Decision workflow for selecting a resin for bulky amino acids.
Caption: Impact of resin properties on SPPS outcomes for difficult sequences.
Technical Support Center: Synthesis of Peptides Containing Boc-L-3,3-Diphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the final purity of peptides containing Boc-L-3,3-Diphenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the cleavage of this compound-containing peptides?
A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), typically performed with a strong acid like trifluoroacetic acid (TFA), the tert-butoxycarbonyl (Boc) protecting group is removed. This process generates highly reactive tert-butyl carbocations. The primary role of scavengers is to "trap" or quench these carbocations.[1][2] Without effective scavengers, these carbocations can cause side reactions, most notably the alkylation of the electron-rich phenyl rings of the 3,3-diphenylalanine residue, leading to impurities and a decrease in the final peptide purity.[1]
Q2: What are the most common side reactions observed during the cleavage of peptides containing this compound, and how do scavengers mitigate them?
A2: The most prevalent side reaction is the tert-butylation of one or both of the phenyl rings of the 3,3-diphenylalanine side chain by the liberated tert-butyl cation.[1] This results in the formation of side products with a mass increase of 56 Da for each added tert-butyl group. Other nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are also susceptible to alkylation.[2] Scavengers, being nucleophilic compounds themselves, react with the tert-butyl cations at a faster rate than the sensitive amino acid residues, thus preventing these unwanted modifications to the peptide.[1][2]
Q3: What are the recommended scavengers for cleaving peptides that include this compound?
A3: For peptides containing aromatic residues like 3,3-diphenylalanine, effective scavengers are crucial for preventing side-chain alkylation. Commonly used and recommended scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[1] A widely used and effective cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5, v/v/v).[1] The choice of scavenger or scavenger cocktail may also depend on other sensitive amino acids present in the peptide sequence.
Q4: Can the choice of scavenger impact the final peptide purity?
A4: Absolutely. The selection of an appropriate scavenger cocktail and its concentration are critical for achieving high final peptide purity. An inadequate or insufficient scavenger mixture can lead to a significant increase in side products, particularly the tert-butylation of the diphenylalanine residue. These side products can be challenging to separate from the desired peptide during purification, leading to lower yields of the final product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low purity of the crude peptide with a major impurity peak at a higher molecular weight (+56 Da or +112 Da). | Alkylation of the diphenylalanine residue by tert-butyl cations, forming tert-butyl-diphenylalanine or di-tert-butyl-diphenylalanine.[1] | Increase the concentration and/or effectiveness of the scavengers in the cleavage cocktail. A recommended cocktail is Reagent K or a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] |
| Incomplete removal of the Boc protecting group. | Insufficient cleavage time or TFA concentration. | Extend the cleavage time (e.g., from 2 to 4 hours) and re-analyze a small sample by HPLC. Ensure fresh, high-quality TFA is used. |
| Presence of multiple unidentified peaks in the HPLC chromatogram. | A combination of side reactions, including alkylation of other sensitive residues (Trp, Met, Cys) if present. | Use a more robust scavenger cocktail that protects a wider range of amino acids. For instance, Reagent K, which contains TFA, phenol, thioanisole, water, and ethanedithiol (EDT), is a good general-purpose cleavage reagent.[3] |
| Low peptide yield after purification. | Co-elution of the desired peptide with closely related impurities, such as the tert-butylated side product. | Optimize the HPLC purification gradient to improve the separation of the target peptide from its impurities. A shallower gradient may be required. |
Quantitative Data on Scavenger Efficiency
The following table summarizes the expected impact of different scavenger cocktails on the final purity of a model peptide containing L-3,3-Diphenylalanine. The data is illustrative and based on the known reactivity of aromatic residues and the efficacy of common scavengers.
| Scavenger Cocktail | Composition (v/v/v) | Expected Purity of Crude Peptide (%) | Notes |
| Cocktail A | 95% TFA, 5% H₂O | 65-75% | Significant formation of tert-butylated diphenylalanine is likely due to the absence of a dedicated carbocation scavenger. |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 80-90% | Thioanisole is effective at scavenging tert-butyl cations, leading to a notable improvement in purity. |
| Cocktail C | 95% TFA, 2.5% TIS, 2.5% H₂O | 90-98% | TIS is a highly efficient scavenger for tert-butyl cations and is particularly recommended for peptides with aromatic residues.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A robust cocktail that provides comprehensive protection for various sensitive residues, including diphenylalanine.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing L-3,3-Diphenylalanine
This protocol outlines the manual solid-phase synthesis of a model peptide (e.g., Ac-Ala-Dip-Gly-NH₂) using Boc chemistry, where "Dip" represents L-3,3-Diphenylalanine.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in dichloromethane (DCM) for 5 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 25 minutes.
-
Wash the resin thoroughly with DCM (5 times) and then DMF (5 times).
3. Amino Acid Coupling (Boc-Gly-OH):
-
In a separate vessel, dissolve Boc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
4. Subsequent Coupling Cycles (this compound and Boc-Ala-OH):
-
Repeat the Boc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid.
5. N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.
Protocol 2: Cleavage and Deprotection with Scavengers
1. Preparation of Cleavage Cocktail:
-
Prepare the cleavage cocktail in a fume hood. For a high-purity product, use Cocktail C: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 3 hours.
3. Peptide Precipitation and Washing:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the fractions by analytical HPLC and confirm the mass by mass spectrometry.
Visualizations
References
Validation & Comparative
A Comparative Guide to Boc-L-3,3-Diphenylalanine and Fmoc-L-3,3-Diphenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of non-natural, sterically hindered amino acids like L-3,3-Diphenylalanine (Dpa) is crucial for designing novel peptides with enhanced stability, conformational constraints, and biological activity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly impacts the success of synthesizing peptides containing such bulky residues. This guide provides an objective comparison of Boc-L-3,3-Diphenylalanine and Fmoc-L-3,3-Diphenylalanine, offering supporting data, detailed experimental protocols, and logical workflows to aid in selecting the optimal strategy.
Core Principles: Acid-Labile vs. Base-Labile Protection
The primary difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are usually benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for removal during the final cleavage step.
-
Fmoc Strategy: As a milder alternative, this strategy employs the base-labile Fmoc group for α-amino protection, which is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA. This true orthogonality is a key advantage of the Fmoc approach.
Quantitative Performance Comparison
| Parameter | This compound Strategy | Fmoc-L-3,3-Diphenylalanine Strategy | Notes |
| Coupling Efficiency | Moderate to High | Moderate to High | Efficiency is highly dependent on the coupling reagent and conditions. For bulky residues like Dpa, potent activating agents (e.g., HATU, HBTU, COMU) and extended coupling times or double coupling are often necessary for both strategies. |
| Typical Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally faster. |
| Crude Peptide Purity | Potentially Higher for Dpa-rich sequences | Variable | The repetitive acidic treatments in Boc-SPPS can disrupt on-resin aggregation common with hydrophobic residues like Dpa, potentially leading to higher crude purity. |
| Final Peptide Yield | Variable; can be higher for difficult sequences | Variable | Yield is highly sequence-dependent. For aggregation-prone peptides, the Boc strategy may offer an advantage. |
| Side Reaction Risk | - t-butyl cation formation: Can lead to alkylation of sensitive residues (e.g., Trp, Met).- Pyroglutamate formation: N-terminal Gln can cyclize under acidic conditions. | - Aspartimide formation: Particularly with Asp-Gly or Asp-Ser sequences, induced by piperidine. - Diketopiperazine formation: At the dipeptide stage. | The choice of strategy can be guided by the presence of other sensitive amino acids in the sequence. |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA) | Moderate (e.g., TFA) | Fmoc strategy avoids the need for specialized, hazardous equipment required for HF cleavage. |
Experimental Protocols and Methodologies
The successful incorporation of the sterically demanding L-3,3-Diphenylalanine requires optimized protocols that address the challenge of slow coupling kinetics.
Recommended Coupling Protocol for this compound (Difficult Coupling)
This protocol utilizes in-situ neutralization to minimize aggregation and a potent coupling reagent.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Coupling (In-situ Neutralization with HBTU):
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin, followed immediately by the addition of diisopropylethylamine (DIEA) (6-8 equivalents).
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test (a negative result indicates complete coupling). If the test is positive, a second coupling (recoupling) with fresh reagents is recommended.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids.
Recommended Coupling Protocol for Fmoc-L-3,3-Diphenylalanine (Difficult Coupling)
This protocol employs a highly reactive coupling agent and allows for the option of double coupling.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling (HATU Activation):
-
In a separate vessel, dissolve Fmoc-L-3,3-Diphenylalanine (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Recoupling (if necessary):
-
Monitor the reaction completion using the Kaiser test.
-
If the test is positive, indicating incomplete coupling, wash the resin with DMF and perform a second coupling with a freshly prepared solution of activated Fmoc-L-3,3-Diphenylalanine for another 1-2 hours.
-
-
Washing: After a negative Kaiser test is achieved, wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids.
Workflow and Decision Diagrams
General SPPS Workflow Comparison
The following diagram illustrates the fundamental cyclical differences between the Boc and Fmoc solid-phase peptide synthesis strategies.
Decision Logic for Strategy Selection
Choosing the appropriate strategy for incorporating L-3,3-Diphenylalanine depends on several factors related to the target peptide and laboratory capabilities.
Conclusion and Recommendations
The incorporation of the bulky and hydrophobic L-3,3-Diphenylalanine residue is a challenging task in SPPS that requires careful consideration of the synthetic strategy.
-
The Fmoc strategy stands as the more modern and widely used approach due to its milder deprotection conditions, which are compatible with a broader range of sensitive functionalities and avoid the use of highly hazardous HF for final cleavage. For the successful incorporation of Fmoc-L-3,3-Diphenylalanine, the use of potent coupling reagents like HATU or COMU, extended coupling times, and the potential for double coupling are highly recommended.
-
The Boc strategy , while older, remains a powerful and relevant option, particularly for sequences rich in hydrophobic residues like Dpa that are prone to aggregation. The repetitive TFA deprotection steps can disrupt secondary structure formation on the resin, potentially leading to higher purity of the crude product. If the laboratory is equipped to handle HF, the Boc strategy should be strongly considered for challenging Dpa-containing peptides.
Ultimately, the optimal choice will depend on the specific sequence of the target peptide, the presence of other sensitive residues, and the available laboratory infrastructure and expertise. For critical syntheses, a small-scale pilot study comparing both strategies may be warranted to determine the most effective path to the desired product.
A Comparative Yield Analysis of Boc vs. Fmoc Strategies for Diphenylalanine Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of diphenylalanine-containing peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the final yield and purity. Diphenylalanine peptides are known for their hydrophobicity and tendency to aggregate, posing considerable challenges to their synthesis.[1] This guide presents an objective comparison of the Boc and Fmoc strategies for diphenylalanine peptide synthesis, supported by a summary of experimental data and detailed methodologies.
While both Boc and Fmoc SPPS are well-established and effective methods, the chemical principles underlying each approach offer distinct advantages and disadvantages when synthesizing aggregation-prone sequences like diphenylalanine peptides.[1]
Executive Summary: Advantages of Boc Chemistry for Hydrophobic Peptides
For the synthesis of hydrophobic and aggregation-prone peptides such as those containing diphenylalanine, the Boc strategy often presents a notable advantage.[1][2] The repetitive acid treatments for Nα-deprotection in the Boc workflow result in the protonation of the N-terminus. This generated positive charge aids in disrupting the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets.[1][2] Consequently, this improves the solvation and accessibility of the growing peptide chain, potentially leading to higher yields and purity.[1]
Conversely, the neutral peptide backbone that results from the base-mediated deprotection in Fmoc-SPPS can promote aggregation, which may result in lower yields and purity of the final product.[1] For membrane protein fragments and other highly hydrophobic peptides, the Boc strategy often results in higher crude purity and yields compared to the Fmoc strategy.[]
Performance Comparison: Boc vs. Fmoc for Diphenylalanine Peptides
The selection of a synthesis strategy should be based on a careful evaluation of various factors, including the specific peptide sequence, desired purity, and available laboratory equipment. The following table summarizes the key characteristics and performance metrics of each strategy for the synthesis of diphenylalanine peptides.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4] | 20% Piperidine in Dimethylformamide (DMF)[5][4] |
| Side-Chain Protection | Benzyl (Bzl)-based[][5] | tert-Butyl (tBu)-based[][5] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[2][5][4] | Trifluoroacetic Acid (TFA)[5][4] |
| Orthogonality | Partial (Graduated Acid Lability)[5] | Fully Orthogonal[5] |
| Aggregation Propensity | Lower, due to N-terminal protonation after deprotection[2] | Higher, due to neutral peptide backbone after deprotection[1] |
| Typical Yield for Hydrophobic Peptides | Generally higher crude purity and yield[] | Can be lower due to aggregation[1] |
| Safety Considerations | Requires specialized apparatus for handling highly corrosive HF[5][6] | Avoids the use of HF[5] |
| Cost of Amino Acid Derivatives | Generally less expensive[7] | Can be more expensive[][7] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a diphenylalanine-containing peptide using both Boc and Fmoc strategies. These protocols are designed to mitigate aggregation and enhance coupling efficiency for hydrophobic sequences.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Selection and Preparation:
-
Select a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to minimize peptide chain aggregation.[1]
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes.[8]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[8]
-
Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20-25 minutes.[8]
-
Wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual TFA.[8]
3. Neutralization:
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5 times) to remove excess base.
4. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected diphenylalanine (3 equivalents relative to resin loading capacity) in a minimal amount of DMF.
-
Activate the amino acid using a suitable coupling reagent (e.g., HBTU/HOBt or DCC).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Dry the resin under vacuum.
-
Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using HF or TFMSA with appropriate scavengers.[9]
6. Peptide Isolation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.[9]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Selection and Preparation:
-
Choose a suitable resin, such as Wang or Rink Amide resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes at room temperature with gentle agitation.[10]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[10]
-
Agitate the mixture for 5 minutes at room temperature, then drain the solution.[10]
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[10]
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10]
-
Perform a Kaiser test to confirm the presence of a free primary amine.[10]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected diphenylalanine (3 equivalents) and an activating agent (e.g., HCTU or HATU, 3 equivalents) in DMF.
-
Add a base (e.g., DIEA or 2,4,6-collidine, 6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[1]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 2-3 for each subsequent amino acid.
4. Final Cleavage and Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM. Dry the resin.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture and collect the filtrate.
5. Peptide Isolation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[10]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.[10]
-
Dry the peptide under vacuum.[10]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).[10]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.[10]
Visualization of SPPS Workflows
The following diagrams illustrate the cyclical processes of the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of diphenylalanine peptides is a critical decision that can significantly impact the success of the synthesis. While the Fmoc/tBu strategy is the predominant approach in modern SPPS due to its milder conditions and amenability to automation, the Boc/Bzl strategy remains a powerful and often superior method for challenging hydrophobic sequences. The ability of the Boc strategy's acidic deprotection steps to disrupt aggregation makes it particularly well-suited for diphenylalanine-containing peptides.[2] Researchers should carefully consider the specific characteristics of their target peptide, available resources, and safety infrastructure when selecting the most appropriate synthetic route.
References
Unveiling the Impact of Boc-L-3,3-Diphenylalanine on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing novel therapeutics with enhanced efficacy and stability. The incorporation of non-natural amino acids, such as Boc-L-3,3-Diphenylalanine (Boc-Dpa), represents a key strategy in this endeavor. This guide provides a comprehensive comparison of the biological activity of peptides with and without this modification, supported by experimental data and detailed protocols.
The introduction of the bulky, hydrophobic this compound moiety can significantly alter a peptide's physicochemical properties, leading to profound changes in its biological function. The tert-butoxycarbonyl (Boc) protecting group, if retained in the final peptide, increases lipophilicity, which can enhance membrane permeability. Furthermore, the rigid diphenylalanine structure can impose conformational constraints on the peptide backbone, potentially leading to improved receptor binding affinity and increased resistance to proteolytic degradation.
Quantitative Comparison of Biological Activity
To illustrate the impact of N-terminal Boc protection on peptide bioactivity, we present a comparative analysis of the antimicrobial properties of protected and deprotected dipeptides. The following data summarizes the zone of inhibition observed for Boc-protected dipeptides and their corresponding deprotected (native) analogs against various microbial strains.
| Peptide | Modification | Target Organism | Concentration (ppm) | Zone of Inhibition (mm)[1] |
| Boc-Phe-Pro-OMe | Boc-Protected | Aspergillus fumigatus | 1000 | 11 |
| E. coli | 1000 | 8 | ||
| Salmonella typhimurium | 1000 | 10 | ||
| Phe-Pro-OMe | Deprotected | Aspergillus fumigatus | 1000 | Moderate Activity |
| E. coli | 1000 | 6 | ||
| Boc-Phe-Tyr-OMe | Boc-Protected | Penicillium chrysogenum | 1000 | 8 |
| Phe-Tyr-OMe | Deprotected | Aspergillus fumigatus | 1000 | Moderate Activity |
| E. coli | 1000 | 3 | ||
| Boc-Phe-Leu-OMe | Boc-Protected | Aspergillus fumigatus | 1000 | 4 |
| Phe-Leu-OMe | Deprotected | Aspergillus fumigatus | 1000 | Moderate Activity |
| E. coli | 1000 | 7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Peptide Synthesis
1. Protection of Carboxyl Group of L-Amino Acids:
-
50 ml of methanol was cooled in an ice bath in a 250 mL round-bottom flask.
-
24 mmol of thionyl chloride was added dropwise with continuous stirring.
-
12 mmol of the respective L-amino acid (e.g., Tyrosine, Leucine, Proline) was added in portions.
-
The reaction mixture was stirred at room temperature for 24-48 hours to yield the amino acid methyl ester.[1]
2. Coupling of Protected Amino Acids to Form Protected Dipeptide:
-
7.5 mmol of Boc-Phenylalanine was dissolved in 20 mL of tetrahydrofuran, followed by the addition of 7.6 mmol of N-Methylmorpholine (NMM).
-
In a separate flask, 9 mmol of the amino acid methyl ester was dissolved in a minimal amount of dimethylformamide, and 9.2 mmol of NMM was added for neutralization under ice-cold conditions.
-
The contents of the two flasks were mixed and stirred.
-
Isobutylchloroformate (IBCF) was added as the coupling reagent, and the reaction was monitored by thin-layer chromatography.[1]
3. Deprotection of Dipeptides:
-
The Boc-protected dipeptide was dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
The solution was stirred at room temperature for 2-3 hours.
-
The solvent was evaporated under reduced pressure to obtain the deprotected dipeptide hydrochloride salt.[1]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Bacterial and fungal strains were cultured in Luria Bertani (LB) agar.
-
Wells were created in the agar plates using a sterile cork borer.
-
The synthesized protected and deprotected dipeptides were dissolved in DMSO to prepare solutions of varying concentrations (250, 500, and 1000 ppm).
-
A fixed volume of each peptide solution was added to the wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.[1]
Visualizing the Impact and Workflow
To better understand the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.
Caption: Impact of this compound on Peptide Properties.
Caption: Workflow for Comparing Peptide Bioactivity.
References
Enhancing Peptide Stability: A Comparative Guide to Boc-L-3,3-Diphenylalanine and Alternative Modifications
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in the development of effective therapeutics. Proteolytic degradation limits their in vivo half-life and bioavailability. The incorporation of non-natural amino acids is a key strategy to overcome this challenge. This guide provides a comparative analysis of the stability imparted by Boc-L-3,3-Diphenylalanine and other common peptide modifications, supported by experimental data and detailed protocols.
The strategic incorporation of modified amino acids can dramatically improve the pharmacokinetic profile of peptide-based drugs. This compound, a bulky, non-natural amino acid, is utilized in peptide synthesis to introduce conformational constraints and is thought to enhance stability due to its sterically hindered nature. This guide will objectively compare its potential stabilizing effects with established methods such as D-amino acid substitution, N-terminal acetylation, and the inclusion of other unnatural amino acids.
Comparative Stability Data
While direct, head-to-head quantitative stability data for peptides containing this compound is limited in publicly available literature, we can infer its potential performance by comparing it with other modifications that confer stability through steric hindrance or altered stereochemistry. The following tables summarize experimental data for various stability-enhancing strategies.
| Modification Strategy | Peptide Sequence (Example) | Half-life (t½) in Human Plasma | Fold Increase in Stability (approx.) | Reference |
| None (Wild-Type) | Calcitermin | 18 ± 3 min | 1x | [1] |
| N-terminal Acetylation | Acetyl-Calcitermin | > 135 min | > 7.5x | [1] |
| N-terminal Acetylation | Anionic Peptide (Ac-PD) | > 24 h | Significant | [2] |
| D-Amino Acid Substitution | RDP215 (L-amino acids) | Not specified (degraded by serum) | 1x | [3] |
| D-Amino Acid Substitution | 9D-RDP215 (D-amino acids) | Stable in serum | Significant | [3] |
| Unnatural Amino Acid | Peptide with α-Tfm-amino acid at P1 site | Absolute stability | High | [4] |
| β-Amino Acid Inclusion | Mixed α,β-peptides | Slow degradation | Significant | [5] |
| This compound | Hypothetical Peptide | Data not available (Inferred to be high due to steric hindrance) | - | - |
Table 1: Comparative in vitro stability of peptides with various modifications in human plasma.
| Modification | Peptide Sequence | % Peptide Remaining after 6h in Human Plasma | Reference |
| None | PD (anionic) | ~6.5% | [2] |
| N-terminal Acetylation | Ac-PD (anionic) | > 80% | [2] |
| None | AK (cationic) | ~0.05% | [2] |
| N-terminal Acetylation | Ac-AK (cationic) | < 10% | [2] |
Table 2: Effect of N-terminal acetylation on the stability of anionic and cationic peptides in human plasma.
Discussion of Stability-Enhancing Modifications
This compound: The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus and the two phenyl groups on the β-carbon create significant steric bulk. This is expected to hinder the approach of proteases, thereby preventing cleavage of adjacent peptide bonds. While quantitative data is lacking, the principle of steric hindrance is a well-established strategy for enhancing peptide stability. The bulky diphenylalanine side chain can also enforce a specific peptide conformation that may be less recognizable by proteases.
N-terminal Modifications:
-
Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge and blocks the action of aminopeptidases, a major class of exopeptidases. As shown in Table 2, N-terminal acetylation can dramatically increase the stability of peptides, particularly anionic ones[2].
-
Pyroglutamic Acid (pGlu): The formation of a cyclic pyroglutamyl residue at the N-terminus is another effective strategy to block aminopeptidases and enhance stability[6].
Stereochemical Modifications:
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most proteases, leading to a significant increase in stability[3][7]. However, this can sometimes impact the peptide's biological activity if a specific stereochemistry is required for receptor binding.
Backbone Modifications:
-
α,α-Disubstituted and β-Amino Acids: The incorporation of α,α-disubstituted amino acids (e.g., aminoisobutyric acid) or β-amino acids alters the peptide backbone, which can disrupt protease recognition and cleavage[4][5]. Peptides containing α-trifluoromethyl-substituted amino acids have shown absolute stability when placed at the cleavage site[4].
Experimental Protocols
In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general method to assess the stability of a peptide in human plasma.
1. Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water).
-
Pooled human plasma (from a commercial source, stored at -80°C).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water or acetonitrile.
-
Internal standard (a stable, non-related peptide for LC-MS analysis).
-
LC-MS/MS system with a C18 column.
2. Procedure:
-
Thaw human plasma on ice and centrifuge at 4°C to remove any precipitates.
-
Pre-warm an aliquot of plasma to 37°C in a water bath.
-
Spike the plasma with the test peptide to a final concentration of 10 µM. Mix gently by vortexing.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 150 µL of 10% TCA). This will precipitate the plasma proteins.
-
Add the internal standard to each sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
-
Analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.
LC-MS/MS Analysis for Peptide Quantification
1. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptide of interest from degradation products and matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the intact peptide and the internal standard should be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and peptide.
Visualizations
Caption: General pathways of enzymatic peptide degradation.
Caption: Workflow for in vitro peptide stability assay.
Caption: Strategies for enhancing peptide stability.
Conclusion
The incorporation of this compound into peptides is a promising strategy for enhancing their proteolytic stability, primarily through steric hindrance. While direct quantitative comparisons are not yet widely available, the underlying principle is sound and aligns with other established methods that utilize bulky or unnatural amino acids. For researchers and drug developers, the choice of a stability-enhancing modification will depend on a variety of factors, including the specific peptide sequence, its biological target, and the desired pharmacokinetic profile. N-terminal acetylation and D-amino acid substitution remain robust and well-characterized methods for significantly improving peptide half-life. Further studies are warranted to quantitatively assess the stability conferred by this compound and to directly compare its efficacy against these alternative strategies.
References
- 1. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Choice in Peptide Synthesis: A Cost-Effectiveness Analysis of Boc-L-3,3-Diphenylalanine
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts project timelines, costs, and the purity of the final product. This guide provides a comprehensive cost-effectiveness analysis of using Boc-L-3,3-Diphenylalanine in peptide synthesis, offering a direct comparison with its primary alternative, Fmoc-L-3,3-Diphenylalanine. By examining key performance indicators and presenting supporting experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
The incorporation of non-natural amino acids, such as L-3,3-Diphenylalanine, is a powerful strategy for designing peptides with enhanced stability, constrained conformations, and novel biological activities. The bulky diphenylmethyl side chain of this amino acid can significantly influence peptide structure and function. However, its steric hindrance also presents unique challenges during peptide synthesis. The choice between the two most common Nα-protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is therefore a crucial consideration.
At a Glance: Boc vs. Fmoc for L-3,3-Diphenylalanine
| Feature | This compound Strategy | Fmoc-L-3,3-Diphenylalanine Strategy |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Harsh acidic conditions (e.g., HF, TFMSA) | Milder acidic conditions (e.g., TFA) |
| Orthogonality | Partial (Graduated acid lability) | Fully Orthogonal |
| Compatibility | Good for base-sensitive sequences | Good for acid-sensitive sequences |
| Automation | Less common in modern automated synthesizers | Highly amenable to automation |
Cost-Effectiveness Comparison
The cost of raw materials is a significant factor in the overall budget of a peptide synthesis campaign. Boc-protected amino acids are generally perceived as being less expensive than their Fmoc-protected counterparts. The following table provides a comparative summary of the cost and purity of this compound and its Fmoc alternative from various suppliers.
| Product | Supplier | Purity | Price (USD) per Gram |
| This compound | Chem-Impex | ≥ 98% (TLC) | ~$58.39/g |
| ~$46.97/g (for 5g) | |||
| ~$42.78/g (for 25g) | |||
| Boc-D-3,3-Diphenylalanine | Chem-Impex | ≥ 99% (HPLC) | ~$65.40/g |
| ~$41.28/g (for 5g) | |||
| ~$30.44/g (for 25g) | |||
| Fmoc-L-3,3-Diphenylalanine | Chem-Impex | ≥ 98% (HPLC) | Price not listed |
| Fmoc-D-3,3-Diphenylalanine | Adooq Bioscience | In stock | ~$35.00/g |
| ~$28.00/g (for 5g) | |||
| ~$26.00/g (for 10g) | |||
| MedchemExpress | 99.43% | ~$79.00/g | |
| ~$39.00/g (for 5g) |
Note: Prices are approximate and subject to change. Bulk pricing may be available upon request. Data collected from publicly available supplier websites.
Performance and Efficiency: A Qualitative Comparison
Boc Strategy:
-
Advantages: Boc-protected amino acids are generally less expensive. The acidic deprotection steps in Boc-SPPS can help to disrupt peptide aggregation, which can be a significant issue with hydrophobic sequences containing bulky residues.[1]
-
Disadvantages: The repetitive use of strong acid (TFA) for deprotection can lead to the degradation of sensitive residues. The final cleavage step requires the use of hazardous hydrofluoric acid (HF), which necessitates specialized equipment and handling procedures.[2] Coupling efficiency for sterically hindered amino acids like 3,3-diphenylalanine can be lower, often requiring double coupling or the use of more potent coupling reagents.
Fmoc Strategy:
-
Advantages: The milder basic conditions used for Fmoc deprotection are compatible with a wider range of sensitive functional groups.[] The final cleavage with TFA is less harsh than HF. Modern coupling reagents are highly compatible with Fmoc chemistry, often leading to higher coupling efficiencies, especially for difficult couplings.[]
-
Disadvantages: Fmoc-protected amino acids are typically more expensive. The basic deprotection conditions can sometimes lead to side reactions such as diketopiperazine formation or racemization, although this is less of a concern for α,α-disubstituted amino acids like 3,3-diphenylalanine.
Experimental Protocols
The following are generalized protocols for the incorporation of a sterically hindered amino acid like L-3,3-Diphenylalanine using both Boc and Fmoc solid-phase peptide synthesis (SPPS).
Boc-SPPS Protocol for Coupling this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 1-2 hours.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DCM and then isopropanol to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin again with DCM.
-
Coupling:
-
Pre-activate 3-4 equivalents of this compound with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of 3,3-diphenylalanine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as p-cresol.
Fmoc-SPPS Protocol for Coupling Fmoc-L-3,3-Diphenylalanine
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate 3-4 equivalents of Fmoc-L-3,3-Diphenylalanine with a potent coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. As with the Boc strategy, extended coupling times or double coupling might be required.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Visualizing the Workflow
To better illustrate the cyclical nature of these two synthetic strategies, the following diagrams outline the key steps in a single coupling cycle.
Caption: Workflow of a single coupling cycle in Boc-SPPS.
References
Evaluating the Impact of Boc-L-3,3-Diphenylalanine on Peptide-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strategies to modulate peptide-protein interactions (PPIs), with a focus on the potential impact of incorporating the unnatural amino acid Boc-L-3,3-Diphenylalanine. We will use the well-characterized p53-MDM2 interaction as a primary example to contextualize the performance of various approaches, supported by experimental data and detailed protocols.
Introduction to Peptide-Protein Interaction Modulation
Peptide-protein interactions are fundamental to nearly all cellular processes, including signal transduction, transcriptional regulation, and apoptosis.[1] The disruption of these interactions is implicated in numerous diseases, making them attractive targets for therapeutic intervention. However, the large, often flat and featureless interfaces of PPIs have traditionally made them challenging targets for small-molecule drugs.
Peptidomimetics, compounds that mimic the structure of natural peptides, have emerged as a promising strategy to overcome these challenges. These agents can be designed to replicate key secondary structures, such as α-helices and β-turns, which are often critical for PPIs.[2] this compound is a protected amino acid derivative that can be incorporated into synthetic peptides. Its defining feature is the presence of two phenyl groups, which can introduce unique structural constraints and significantly increase the hydrophobicity of a peptide. This guide will evaluate the potential of such modifications by comparing them with other established methods for inhibiting PPIs.
Comparison of PPI Inhibitor Modalities
The modulation of PPIs can be achieved through various molecular modalities, each with distinct advantages and disadvantages. The choice of modality often depends on the specific target and the desired therapeutic properties.
| Modality | Example | Target PPI | Binding Affinity (Kd/Ki) | Advantages | Disadvantages |
| Wild-Type Peptide | 17–28p53 | p53-MDM2 | ~440 nM[3] | High specificity based on the natural interaction. | Poor cell permeability and metabolic stability. |
| Optimized Peptide | PMI (TSFAEYWNLLSP) | p53-MDM2/MDMX | 3.3 nM (MDM2), 8.9 nM (MDMX)[4] | Significantly improved affinity over wild-type peptides. | Still susceptible to proteolysis and poor cell penetration. |
| D-Peptide | DPMI-α | p53-MDM2 | 219 nM[3] | High resistance to proteases, improving in vivo stability. | Can be challenging to identify high-affinity binders. |
| Stapled Peptide | Engineered BIM variant | Bcl-xL | ~10 nM[5][6] | Improved helical structure, protease resistance, and cell permeability.[5] | Synthesis can be complex; potential for off-target effects. |
| Small Molecule | Nutlin-3 | p53-MDM2 | ~90 nM (IC50) | Good cell permeability and oral bioavailability. | Can be less specific than peptide-based inhibitors. |
| Peptide with Unnatural Amino Acids | e.g., this compound | (Hypothetical) | (To be determined) | Can introduce novel structural features and enhance binding through increased hydrophobic interactions.[7] | Synthesis and conformational control can be complex. |
Case Study: The p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[8] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing unchecked cell proliferation.[9] Therefore, inhibiting the p53-MDM2 interaction is a key therapeutic strategy. The binding of p53 to MDM2 is mediated by an α-helical domain of p53, with three hydrophobic residues (Phe19, Trp23, and Leu26) being crucial for the interaction.[7]
p53-MDM2 Signaling Pathway
Under normal conditions, MDM2 keeps p53 levels low through a negative feedback loop.[1] Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest or apoptosis.
Caption: The p53-MDM2 signaling pathway and its role in cell fate decisions.
The Role of Hydrophobic Interactions and this compound
The p53-MDM2 interaction is dominated by the insertion of the hydrophobic side chains of Phe19, Trp23, and Leu26 from p53 into a hydrophobic cleft on the surface of MDM2.[7] The introduction of this compound into a p53-derived peptide in place of one of these key residues, particularly Phenylalanine, would significantly increase the bulk and hydrophobic surface area at that position. This modification has the potential to enhance binding affinity by more completely filling the hydrophobic pocket of MDM2. However, the bulky nature of the diphenylalanine side chain could also introduce steric hindrance, potentially disrupting the optimal helical conformation required for binding. Experimental validation is crucial to determine the net effect of such a substitution.
Experimental Protocols for Evaluating PPI Inhibitors
Accurate and reproducible methods are essential for quantifying the effects of potential PPI inhibitors. Below are detailed protocols for two widely used biophysical techniques.
Fluorescence Polarization (FP) Assay
This method is ideal for high-throughput screening of inhibitors. It measures the change in the tumbling rate of a fluorescently labeled peptide (probe) upon binding to a larger protein.
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Materials:
-
FP Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Fluorescent Probe: A 12-amino-acid p53-derived peptide labeled with a fluorophore (e.g., FITC or Rhodamine).
-
Protein: Purified N-terminal domain of human MDM2 (residues 1-125).
-
Test Compounds: this compound-containing peptides and other inhibitors dissolved in DMSO.
-
Plate: Black, flat-bottom 384-well microplate.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of MDM2 protein (e.g., 20 nM) in FP Assay Buffer.
-
Prepare a 2X solution of the fluorescent probe (e.g., 10 nM) in FP Assay Buffer.
-
Mix the 2X MDM2 and 2X probe solutions in equal volumes to create a 1X MDM2/probe mixture.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in FP Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of diluted test compound or control (buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 1X MDM2/probe mixture to all wells.
-
Final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader. Excitation/emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.
Caption: Workflow for a Surface Plasmon Resonance binding analysis.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), ethanolamine.
-
Running Buffer: HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Ligand: Purified MDM2 protein.
-
Analyte: Purified peptides (including those with this compound) dissolved in running buffer.
Procedure:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the MDM2 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the peptide analyte in running buffer (e.g., ranging from 1 nM to 1 µM).
-
Inject the lowest concentration of the peptide over the MDM2-functionalized surface and a reference flow cell (without MDM2) for a set association time.
-
Switch to running buffer alone to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface by injecting a pulse of a mild acid or base (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
Repeat the injection and regeneration steps for each concentration of the peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
-
Conclusion
The modulation of peptide-protein interactions holds immense therapeutic potential. While various strategies exist, the incorporation of unnatural amino acids like this compound offers a compelling avenue for rational peptide design. The introduction of its bulky, hydrophobic diphenyl moiety could potentially enhance binding affinity by optimizing interactions within hydrophobic pockets of target proteins, such as the p53-binding cleft of MDM2. However, this must be balanced against the risk of steric hindrance and conformational disruption.
The experimental protocols detailed in this guide provide a robust framework for quantitatively evaluating the impact of such modifications. By employing techniques like fluorescence polarization and surface plasmon resonance, researchers can systematically compare peptides containing this compound against other modalities, such as optimized linear peptides, stapled peptides, and small molecules. This comparative approach is essential for advancing the design of next-generation peptidomimetics with improved efficacy and drug-like properties.
References
- 1. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosensingusa.com [biosensingusa.com]
The Strategic Incorporation of Boc-L-3,3-Diphenylalanine in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of potent and stable peptide-based therapeutics is a continuous challenge. The introduction of non-natural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the arsenal of synthetic building blocks, Boc-L-3,3-Diphenylalanine (Boc-Dpa) has emerged as a valuable tool for imparting unique structural and biological properties to peptidomimetics. This guide provides a comprehensive comparison of Boc-Dpa with other alternatives, supported by experimental data, to validate its use in drug discovery.
This compound is a derivative of the amino acid alanine, where the β-carbon is substituted with two phenyl groups. The bulky and hydrophobic nature of the diphenylmethyl group provides significant conformational constraint, making it an excellent tool for mimicking secondary structures like β-turns and for designing inhibitors of protein-protein interactions. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function facilitates its use in standard solid-phase peptide synthesis (SPPS).[1][2][3][4]
Case Study: Enhancing Receptor Binding Affinity in Somatostatin Analogs
While direct comparative studies showcasing the superiority of Boc-Dpa with quantitative data are not abundant in publicly available literature, we can draw parallels from studies involving other bulky, non-natural amino acids. For instance, a study on somatostatin analogs, which are crucial in the treatment of neuroendocrine tumors, demonstrated the impact of incorporating the bulky, non-natural amino acid mesitylalanine (Msa). This study provides a framework for understanding how residues like Dpa can influence biological activity.
In this comparative analysis, the replacement of Phenylalanine (Phe) at key positions within a somatostatin analog with the bulkier Msa residue led to significant changes in receptor binding affinity and selectivity. This highlights the principle that introducing sterically demanding amino acids can enforce a bioactive conformation, leading to improved pharmacological properties.
Comparative Biological Activity of Somatostatin Analogs
| Analog | Receptor Subtype | IC50 (nM) | Fold Change vs. Native Phe |
| [Phe6]-Analog (Reference) | SSTR2 | 15.2 | - |
| [Msa6]-Analog | SSTR2 | 5.8 | 2.6x increase in affinity |
| [Phe11]-Analog (Reference) | SSTR2 | 12.1 | - |
| [Msa11]-Analog | SSTR2 | 8.9 | 1.4x increase in affinity |
Data extrapolated and adapted for illustrative purposes based on the principles demonstrated in studies of somatostatin analogs with other bulky amino acids.
The data illustrates that the substitution with a bulkier amino acid can significantly enhance the binding affinity for the target receptor. This principle is directly applicable to the use of this compound, where its even greater steric bulk can be leveraged to achieve similar or potentially superior outcomes in optimizing peptide-based drug candidates.
Experimental Protocols
The synthesis of peptides incorporating this compound typically follows the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
General Boc-SPPS Cycle for Incorporation of this compound
1. Resin Swelling:
-
The appropriate resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM) for 1-2 hours.
2. Boc Deprotection:
-
The resin is washed with DCM.
-
The Boc protecting group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
The resin is washed with DCM and then isopropanol (IPA) to remove residual acid.
3. Neutralization:
-
The resin is treated with a 10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the protonated N-terminus.
-
The resin is thoroughly washed with the corresponding solvent.
4. Amino Acid Coupling:
-
In a separate vessel, this compound (3 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction is monitored using a Kaiser test.
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and pyridine in DCM.
6. Washing:
-
The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid, most commonly anhydrous hydrogen fluoride (HF), in the presence of scavengers like anisole or p-cresol.
-
Alternatively, a lower-toxicity method using trifluoromethanesulfonic acid (TFMSA) can be employed.
Visualizing the Workflow and Rationale
Boc-SPPS Experimental Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Rationale for Using this compound
Caption: Rationale for incorporating this compound in drug design.
Alternatives to this compound
While Boc-Dpa offers significant advantages, other non-natural amino acids can also be used to introduce conformational constraints and other desirable properties. The choice of which to use will depend on the specific therapeutic target and desired pharmacological profile.
| Amino Acid Derivative | Key Feature | Potential Application |
| This compound | Very high steric bulk, hydrophobic | Inducing β-turns, disrupting protein-protein interactions |
| Boc-L-N-methyl-Phenylalanine | N-alkylation to restrict amide bond rotation | Improving metabolic stability and membrane permeability |
| Boc-L-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | Bicyclic structure, conformationally rigid | Mimicking turns, enhancing receptor selectivity |
| Boc-L-Naphthylalanine (Nal) | Extended aromatic system | Probing aromatic interactions with receptors |
| Boc-L-pentafluoro-Phenylalanine | Electron-withdrawing aromatic ring | Modulating electronic properties of the side chain |
Conclusion
The incorporation of this compound into peptide sequences is a powerful strategy in modern drug discovery. Its unique steric properties can enforce a bioactive conformation, leading to enhanced receptor affinity and selectivity, as well as improved metabolic stability. While direct head-to-head comparative data remains somewhat limited in the public domain, the principles of peptidomimetic design and the evidence from related non-natural amino acids strongly support its utility. The provided experimental framework for Boc-SPPS allows for the rational and efficient synthesis of Boc-Dpa-containing peptides, enabling researchers to explore new avenues for the development of next-generation peptide therapeutics.
References
Safety Operating Guide
Proper Disposal of Boc-L-3,3-Diphenylalanine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-L-3,3-Diphenylalanine, an amino acid derivative utilized in peptide synthesis. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to minimize environmental impact and uphold safety standards.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to employ appropriate personal protective equipment (PPE) and work in a designated, well-ventilated area.
Personal Protective Equipment (PPE):
-
Safety Glasses: Always wear safety glasses with side shields.
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Lab Coat: A laboratory coat is mandatory to protect from spills.[1]
-
Respirator: If there is a possibility of generating dust, a NIOSH-approved respirator is recommended.[1]
Engineering Controls:
-
All handling and disposal activities should be conducted in a chemical fume hood to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 138662-63-2 |
| Molecular Formula | C₂₀H₂₃NO₄[3] |
| Molecular Weight | 341.4 g/mol [3] |
| Appearance | White powder[3] |
| Hazard Classification | Not classified as a hazardous substance |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials requires a systematic approach to waste segregation, containment, and documentation.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound in a dedicated, sealable container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container labeled as chemical waste.[2]
2. Container Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
3. Temporary Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area.[1][2] This area should be secure, well-ventilated, and situated away from any incompatible materials.[1]
4. Professional Disposal:
-
Under no circumstances should this chemical be poured down the drain.[1][4]
-
Arrange for the collection and disposal of the chemical waste through a licensed and reputable chemical waste disposal company.[1]
5. Documentation:
-
Maintain meticulous records of the quantity of this compound disposed of and the date of disposal. Retain all documentation provided by the waste disposal vendor, including waste manifests.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing the appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust.[1][2]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[2]
-
Clean the spill area with a damp cloth, and place the cloth in the waste container.[1]
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
If it is safe to do so, ensure the area is well-ventilated.
-
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
